molecular formula C12H19ClFNO B1672769 Flerobuterol hydrochloride CAS No. 82101-08-4

Flerobuterol hydrochloride

Cat. No.: B1672769
CAS No.: 82101-08-4
M. Wt: 247.73 g/mol
InChI Key: NXNFXCMJTRKWFF-UHFFFAOYSA-N
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Description

Flerobuterol, also known as CRL-40996, is a β adrenergic receptor agonist potentially for the treatment of major depressive disorder. Flerobuterol enhances serotonergic neurotransmission: an electrophysiological study in the rat brain. Flerobuterol, similar to other beta-adrenergic agonists, acutely increases 5-HT synthesis, in part, through an elevation of brain Trp availability.

Properties

CAS No.

82101-08-4

Molecular Formula

C12H19ClFNO

Molecular Weight

247.73 g/mol

IUPAC Name

2-(tert-butylamino)-1-(2-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H

InChI Key

NXNFXCMJTRKWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1F)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

82101-10-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRL 40827
CRL-40827
flerobuterol
flerobuterol fumarate
flerobuterol hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Flerobuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride is a β2-adrenergic agonist, structurally related to the more widely known clenbuterol. This technical guide provides a comprehensive overview of a plausible synthetic pathway for flerobuterol hydrochloride, compiled from analogous chemical syntheses and established organic chemistry principles. The synthesis commences with the preparation of the key intermediate, 1-(4-amino-3,5-dichlorophenyl)ethanone, followed by a series of transformations including bromination, amination, reduction, and finally, salt formation to yield the target compound. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflow to aid in comprehension.

Introduction

Flerobuterol, chemically named 1-(4-fluoro-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol, is a sympathomimetic amine. Due to its structural similarity to clenbuterol, it is anticipated to exhibit activity as a β2-adrenergic agonist, suggesting potential applications as a bronchodilator. The synthesis of this compound, while not extensively detailed in publicly available literature, can be logically deduced from the well-established synthetic routes for clenbuterol. This guide outlines a likely and feasible multi-step synthesis, providing researchers with the foundational knowledge required for its laboratory-scale preparation.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a five-step process, starting from 4-aminoacetophenone. The general pathway is analogous to that of clenbuterol. The key steps are:

  • Chlorination: Introduction of two chlorine atoms onto the aromatic ring of 4-aminoacetophenone.

  • α-Bromination: Bromination of the methyl group of the acetophenone (B1666503) derivative.

  • Amination: Nucleophilic substitution of the bromine atom with tert-butylamine.

  • Reduction: Reduction of the ketone functionality to a secondary alcohol.

  • Hydrochlorination: Formation of the hydrochloride salt to improve stability and solubility.

The overall synthetic scheme is depicted below:

Flerobuterol_Synthesis_Pathway A 4-Aminoacetophenone B 4-Amino-3,5-dichloroacetophenone A->B Chlorination C 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone B->C α-Bromination D 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone C->D Amination E Flerobuterol (free base) D->E Reduction F This compound E->F Hydrochlorination

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

This initial step involves the electrophilic aromatic substitution of 4-aminoacetophenone with chlorine.

Experimental Protocol: To a solution of 4-aminoacetophenone in 80% acetic acid, a solution of chlorine in glacial acetic acid is added rapidly at a controlled temperature of 5°C.[1][2] Following the addition, the mixture is immediately poured into ice water to precipitate the product. The crude product is then collected by filtration, washed, and recrystallized from ethanol (B145695) to yield 4-amino-3,5-dichloroacetophenone as a white to light yellow crystalline powder.[1]

ParameterValueReference
Starting Material4-Aminoacetophenone[1][2]
ReagentsChlorine, Acetic Acid[1][2]
Solvent80% Acetic Acid, Glacial Acetic Acid[1][2]
Reaction Temperature5°C[1][2]
PurificationRecrystallization from ethanol[1]
Melting Point162-163.5 °C[1]
Step 2: Synthesis of 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone

The second step is the α-bromination of the acetophenone derivative prepared in the previous step.

Experimental Protocol: 1-(4-amino-3,5-dichlorophenyl)ethanone is dissolved in a mixture of dichloromethane (B109758) and methanol (B129727). A solution of bromine in dichloromethane is then added dropwise with vigorous stirring at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude α-bromo ketone.

ParameterValueReference
Starting Material4-Amino-3,5-dichloroacetophenone[3]
ReagentsBromine[3]
SolventsDichloromethane, Methanol[3]
Reaction TemperatureRoom Temperature[3]
Yield86%[3]
Step 3: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone

This step involves the nucleophilic substitution of the bromine atom by tert-butylamine.

Experimental Protocol: 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and ethanol and cooled in an ice water bath under a nitrogen atmosphere.[4] Tert-butylamine is then added slowly to the reaction mixture. The reaction is maintained at 0°C for 3 hours and then allowed to proceed at room temperature for 1 hour.[4]

ParameterValueReference
Starting Material2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone[4]
Reagenttert-Butylamine[4]
SolventsTetrahydrofuran, Ethanol[4]
Reaction Temperature0°C to Room Temperature[4]
Step 4: Synthesis of Flerobuterol (free base)

The ketone functionality is reduced to a hydroxyl group using a suitable reducing agent.

Experimental Protocol: Following the amination reaction, the reaction mixture is cooled again in an ice water bath. Potassium borohydride (B1222165) is added slowly to the mixture.[4] After 2 hours, the ice bath is removed, and methanol is added. The reaction is stirred at room temperature for 16 hours.[4] The reaction is then quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography to yield flerobuterol free base.[4]

ParameterValueReference
Starting Material1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone[4]
ReagentPotassium Borohydride[4]
SolventsTetrahydrofuran, Ethanol, Methanol[4]
Reaction Temperature0°C to Room Temperature[4]
Overall Yield (Steps 3 & 4)35%[4]
Step 5: Synthesis of this compound

The final step is the conversion of the flerobuterol free base to its hydrochloride salt.

Experimental Protocol: The purified flerobuterol free base is dissolved in a suitable organic solvent, such as ethanol. An alcoholic solution of hydrogen chloride is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to give this compound.

ParameterValueReference
Starting MaterialFlerobuterol (free base)
ReagentAlcoholic Hydrogen Chloride
SolventEthanol

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Flerobuterol_Workflow cluster_prep Preparation of Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Isolation prep_A Dissolve 4-Aminoacetophenone in Acetic Acid step1 Chlorination prep_A->step1 prep_B Prepare Chlorine Solution in Acetic Acid prep_B->step1 purify1 Precipitation & Recrystallization step1->purify1 step2 α-Bromination purify2 Solvent Evaporation step2->purify2 step3 Amination step4 Reduction step3->step4 purify3 Extraction & Drying step4->purify3 step5 Hydrochlorination purify5 Filtration & Drying step5->purify5 purify1->step2 purify2->step3 purify4 Column Chromatography purify3->purify4 purify4->step5

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Clenbuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacological properties of Clenbuterol (B1669167) hydrochloride. It has been noted that the initially requested topic, "Flerobuterol hydrochloride," is likely a typographical error, as the vast majority of scientific literature and chemical databases point towards Clenbuterol, a compound with a similar name and therapeutic application. This document will, therefore, focus on Clenbuterol. The guide details the distinct characteristics of its enantiomers, presents quantitative pharmacological data, and outlines experimental protocols for their separation and synthesis. Visualizations of the chemical structures and their relationships are provided to facilitate a deeper understanding of this potent beta-2 adrenergic agonist.

Chemical Structure and Properties

Clenbuterol hydrochloride is a synthetic sympathomimetic amine. Chemically, it is known as (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride. As a beta-2 adrenergic agonist, it has been used as a bronchodilator for the treatment of asthma, although it is more commonly known for its off-label use as a performance-enhancing drug due to its anabolic and fat-burning properties.

The hydrochloride salt of Clenbuterol is a white to off-white crystalline powder, soluble in water and alcohol.

General Properties
PropertyValue
IUPAC Name (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride
Molecular Formula C₁₂H₁₈Cl₂N₂O · HCl
Molecular Weight 313.65 g/mol
CAS Number 21898-19-1

Stereoisomerism of Clenbuterol

Clenbuterol possesses a single chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two stereoisomers (enantiomers): the R-(-)- and S-(+)-enantiomers. Commercial preparations of Clenbuterol are typically sold as a racemic mixture, containing equal amounts of both enantiomers.

The spatial arrangement of the atoms around the chiral center is the only difference between the two enantiomers, which results in their ability to rotate plane-polarized light in opposite directions. More importantly, this stereochemical difference leads to distinct pharmacological activities.

G Stereoisomers of Clenbuterol cluster_racemic Racemic Clenbuterol Hydrochloride cluster_enantiomers Enantiomers racemic Racemic Clenbuterol (R/S mixture) R_enantiomer R-(-)-Clenbuterol racemic->R_enantiomer Separation S_enantiomer S-(+)-Clenbuterol racemic->S_enantiomer Separation

Caption: Relationship between racemic Clenbuterol and its enantiomers.

Chemical Structures of Stereoisomers

G Chemical Structures of Clenbuterol Enantiomers cluster_R R-(-)-Clenbuterol cluster_S S-(+)-Clenbuterol R_structure R_structure S_structure S_structure

Caption: 2D structures of R-(-)- and S-(+)-Clenbuterol.

Pharmacological Profile of Stereoisomers

The pharmacological activity of Clenbuterol is primarily attributed to the R-(-)-enantiomer. This stereoselectivity is a common feature of adrenergic drugs, where one enantiomer exhibits significantly higher affinity and efficacy for the target receptor.

Quantitative Pharmacological Data
ParameterRacemic ClenbuterolR-(-)-ClenbuterolS-(+)-ClenbuterolReceptor SubtypeReference
Binding Affinity (pKi) ~7.0Higher than S-(+)Lower than R-(-)Beta-2 Adrenergic Receptor[1]
Functional Potency (pEC50) ~6.7Responsible for activityInactive/Less ActiveBeta-2 Adrenergic Receptor[1]

Note: Specific numerical values for the individual enantiomers are not consistently reported in the reviewed literature. The table reflects the qualitative and inferred quantitative relationships.

The R-(-)-enantiomer is responsible for the beta-2 agonistic effects, leading to bronchodilation and anabolic effects. The S-(+)-enantiomer is reported to have some beta-1 antagonistic properties, although this is less well-characterized.

Experimental Protocols

Synthesis of Racemic Clenbuterol Hydrochloride

A common synthetic route for racemic Clenbuterol hydrochloride involves the following steps:

  • Bromination of 4-amino-3,5-dichloroacetophenone: This creates the intermediate 4-amino-3,5-dichloro-α-bromoacetophenone.

  • Reaction with tert-butylamine (B42293): The bromo intermediate is reacted with tert-butylamine to introduce the tert-butylamino group.

  • Reduction of the ketone: The ketone group is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

  • Formation of the hydrochloride salt: The final product is treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

G Synthesis of Racemic Clenbuterol start 4-amino-3,5-dichloroacetophenone intermediate1 4-amino-3,5-dichloro- α-bromoacetophenone start->intermediate1 Bromination intermediate2 Clenbuterol free base intermediate1->intermediate2 + tert-butylamine + NaBH4 (reduction) end Racemic Clenbuterol HCl intermediate2->end + HCl

Caption: Simplified workflow for the synthesis of racemic Clenbuterol HCl.

Chiral Separation of Clenbuterol Enantiomers

The separation of R-(-)- and S-(+)-Clenbuterol is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Column: A chiral stationary phase (CSP) is essential. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins.

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of Clenbuterol.

Example Protocol:

  • Sample Preparation: A solution of racemic Clenbuterol hydrochloride is prepared in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or a similar chiral column.

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 245 nm.

  • Injection and Data Acquisition: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

G Chiral HPLC Separation Workflow start Racemic Clenbuterol Sample injection HPLC Injection start->injection separation Chiral Column Separation injection->separation detection UV Detection separation->detection end Separated Enantiomer Peaks detection->end

Caption: Workflow for the chiral separation of Clenbuterol enantiomers.

Signaling Pathway

Clenbuterol, primarily through its R-(-)-enantiomer, exerts its effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to the physiological responses associated with the drug.

G Beta-2 Adrenergic Receptor Signaling Pathway clenbuterol R-(-)-Clenbuterol receptor Beta-2 Adrenergic Receptor clenbuterol->receptor g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased intracellular cAMP adenylyl_cyclase->cAMP ATP to cAMP pka Protein Kinase A (PKA) Activation cAMP->pka response Cellular Response (e.g., smooth muscle relaxation) pka->response

Caption: Simplified signaling cascade initiated by R-(-)-Clenbuterol.

Conclusion

Clenbuterol hydrochloride is a chiral beta-2 adrenergic agonist with significant stereoselectivity in its pharmacological action. The R-(-)-enantiomer is the primary contributor to its therapeutic and performance-enhancing effects. Understanding the distinct properties of each enantiomer is crucial for drug development, pharmacology, and toxicology studies. The experimental protocols outlined in this guide provide a foundation for the synthesis and chiral separation of Clenbuterol, enabling further research into its stereospecific activities.

References

Flerobuterol Hydrochloride: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride, a β-adrenoceptor agonist, has demonstrated potential as an antidepressant agent in preclinical models. Its mechanism of action within the central nervous system (CNS) is primarily understood through its interaction with the serotonergic system, leading to an enhancement of serotonergic neurotransmission. This technical guide provides an in-depth analysis of the available scientific literature, focusing on the core molecular and electrophysiological mechanisms. It summarizes key quantitative data, details experimental protocols from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams. While much of the detailed intracellular signaling is inferred from studies of analogous β2-adrenergic agonists like clenbuterol, the foundational research on flerobuterol provides a clear framework for its effects on neuronal activity.

Introduction

Flerobuterol is a β-adrenoceptor agonist with recognized antidepressant-like activity in animal models.[1] The therapeutic potential of β-adrenoceptor agonists has been linked to their ability to modulate monoaminergic systems, particularly the serotonergic (5-HT) system, which is critically implicated in the pathophysiology of affective disorders.[1] This document serves as a comprehensive technical resource, delineating the mechanism of action of flerobuterol hydrochloride in the CNS, with a focus on its effects on serotonergic neurons.

Core Mechanism of Action: Enhancement of Serotonergic Neurotransmission

The primary evidence for flerobuterol's CNS mechanism stems from electrophysiological studies in the rat brain.[1] These studies demonstrate that sustained administration of flerobuterol enhances serotonergic neurotransmission. This effect is not immediate but develops over time, suggesting an adaptive change in the serotonergic system.

Effects of Acute and Sustained Administration on Dorsal Raphe 5-HT Neurons

Acute intravenous administration of flerobuterol does not alter the firing rate of 5-HT neurons in the dorsal raphe nucleus.[1] However, sustained administration over a period of two days leads to a significant decrease in their firing rate.[1] This reduction is indicative of an enhanced synaptic availability of 5-HT, which in turn activates somatodendritic 5-HT autoreceptors, leading to a feedback inhibition of neuronal firing.[1] This effect is reversed by the 5-HT autoreceptor antagonist, spiperone, confirming the role of enhanced synaptic 5-HT.[1]

With prolonged treatment (14 days), the firing rate of these neurons progressively returns to normal.[1] This normalization is accompanied by a desensitization of the somatodendritic 5-HT autoreceptors, as evidenced by an attenuated response to intravenous lysergic acid diethylamide (LSD), a 5-HT autoreceptor agonist.[1]

Impact on Postsynaptic 5-HT Transmission in the Hippocampus

After 14 days of treatment with flerobuterol, the effectiveness of stimulating the ascending 5-HT pathway to suppress the firing of dorsal hippocampus pyramidal neurons is markedly enhanced.[1] This indicates that despite the normalization of the firing rate of presynaptic 5-HT neurons, the overall serotonergic transmission to postsynaptic neurons is potentiated.

Probable Intracellular Signaling Pathway

While specific studies on the intracellular signaling cascade of flerobuterol are limited, the mechanism can be inferred from the well-established pathways of other β2-adrenergic agonists, such as clenbuterol.

Upon binding to β2-adrenergic receptors on neurons, flerobuterol is expected to activate a canonical signaling cascade:

  • G-protein Activation: The β2-adrenergic receptor is a G-protein coupled receptor (GPCR). Agonist binding leads to the activation of the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.

  • Gene Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. Genes regulated by CREB are involved in neuronal plasticity and survival.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal electrophysiological study by Blier et al. (1991).[1]

Table 1: Effect of Sustained Flerobuterol Administration on the Firing Rate of Dorsal Raphe 5-HT Neurons

Treatment GroupDuration of TreatmentMean Firing Rate (spikes/s) ± SEM% of Control
Control (Saline)2 days1.08 ± 0.08100%
Flerobuterol (0.5 mg/kg/day)2 days0.44 ± 0.0741%
Control (Saline)14 days1.12 ± 0.09100%
Flerobuterol (0.5 mg/kg/day)14 days0.95 ± 0.1185%

Table 2: Effect of Sustained Flerobuterol Administration on the Responsiveness of Dorsal Raphe 5-HT Neurons to LSD

Treatment GroupDuration of TreatmentI50 for LSD (μg/kg, IV) ± SEM
Control (Saline)14 days9.8 ± 1.1
Flerobuterol (0.5 mg/kg/day)14 days19.2 ± 3.4

I50 represents the dose of LSD required to suppress the firing rate of 5-HT neurons by 50%. A higher I50 value indicates desensitization of the 5-HT autoreceptors.

Table 3: Effect of Sustained Flerobuterol Administration on the Suppression of Hippocampal Pyramidal Neuron Firing by 5-HT Pathway Stimulation

Treatment GroupDuration of TreatmentNumber of Pulses for 50% Suppression ± SEM
Control (Saline)14 days11.8 ± 1.1
Flerobuterol (0.5 mg/kg/day)14 days6.9 ± 0.8

A lower number of pulses required for suppression indicates enhanced postsynaptic 5-HT transmission.

Experimental Protocols

The following are detailed methodologies from the key electrophysiological study investigating flerobuterol's effects.[1]

Animal Model and Drug Administration
  • Subjects: Male Sprague-Dawley rats weighing 250-325 g were used.

  • Sustained Drug Administration: this compound (0.5 mg/kg/day) or saline was delivered via subcutaneously implanted osmotic minipumps (Alzet 2ML1 or 2ML2) for either 2 or 14 days.

Electrophysiological Recordings
  • Anesthesia: Rats were anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.).

  • Recording Sites:

    • Dorsal Raphe Nucleus: Stereotaxic coordinates were used to locate and record the firing activity of 5-HT neurons. These neurons were identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern and a long-duration positive action potential.

    • Dorsal Hippocampus (CA1 region): Pyramidal neurons were identified by their bursting firing pattern.

  • Extracellular Recordings: Single-barreled glass micropipettes were used for extracellular recordings of neuronal firing activity.

  • Intravenous Injections: A lateral tail vein was cannulated for the intravenous administration of drugs such as flerobuterol, spiperone, and LSD.

Stimulation of the Ascending 5-HT Pathway
  • A bipolar stimulating electrode was lowered into the ascending 5-HT pathway.

  • The effectiveness of the stimulation was assessed by measuring the number of electrical pulses required to produce a 50% suppression of the firing of dorsal hippocampus pyramidal neurons.

Visualizations

Signaling Pathway

Flerobuterol_Signaling_Pathway Flerobuterol Flerobuterol Hydrochloride Beta2AR β2-Adrenergic Receptor Flerobuterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes Neuronal_Plasticity Neuronal Plasticity & Survival Gene_Transcription->Neuronal_Plasticity Leads to

Caption: Probable intracellular signaling pathway of Flerobuterol in a neuron.

Experimental Workflow

Experimental_Workflow Animal_Model Male Sprague-Dawley Rats Drug_Admin Sustained Flerobuterol HCl (0.5 mg/kg/day) or Saline via Osmotic Minipumps Animal_Model->Drug_Admin Treatment_Duration 2 days or 14 days Drug_Admin->Treatment_Duration Electrophysiology Electrophysiological Recordings (Chloral Hydrate Anesthesia) Treatment_Duration->Electrophysiology Dorsal_Raphe Record Firing of Dorsal Raphe 5-HT Neurons Electrophysiology->Dorsal_Raphe Hippocampus Record Firing of Hippocampal Pyramidal Neurons Electrophysiology->Hippocampus Data_Analysis Data Analysis Dorsal_Raphe->Data_Analysis Stimulation Stimulate Ascending 5-HT Pathway Hippocampus->Stimulation Stimulation->Data_Analysis

Caption: Experimental workflow for electrophysiological studies of Flerobuterol.

Logical Relationship of Flerobuterol's Effect on the Serotonergic System

Flerobuterol_Effect_Logic Flerobuterol Sustained Flerobuterol Administration Synaptic_5HT Increased Synaptic 5-HT Availability Flerobuterol->Synaptic_5HT Autoreceptor_Activation Activation of Somatodendritic 5-HT Autoreceptors Synaptic_5HT->Autoreceptor_Activation Postsynaptic_Enhancement Enhanced Postsynaptic 5-HT Transmission in Hippocampus Synaptic_5HT->Postsynaptic_Enhancement Firing_Decrease Decreased Firing of Dorsal Raphe 5-HT Neurons (Short-term) Autoreceptor_Activation->Firing_Decrease Autoreceptor_Desens Desensitization of 5-HT Autoreceptors (Long-term) Firing_Decrease->Autoreceptor_Desens Firing_Recovery Recovery of Firing Rate of 5-HT Neurons (Long-term) Autoreceptor_Desens->Firing_Recovery Firing_Recovery->Postsynaptic_Enhancement

References

Flerobuterol Hydrochloride: A Technical Overview of its Function as a β-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride is identified as a β-adrenoceptor agonist, exhibiting a pharmacological profile that suggests its interaction with the adrenergic system. Like other compounds in this class, its mechanism of action is centered on the activation of β-adrenoceptors, leading to a cascade of intracellular signaling events. This document provides a technical guide to the core pharmacology of flerobuterol, detailing its mechanism of action, presenting comparative pharmacological data from analogous compounds, and outlining the key experimental protocols used to characterize such molecules.

Introduction to β-Adrenoceptor Agonism

Beta-adrenoceptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1] These receptors are classified into three main subtypes: β1, β2, and β3.[2] β-agonists are medications that bind to these receptors and stimulate their activity, mimicking the action of endogenous catecholamines.[1] This activation triggers a variety of physiological responses depending on the receptor subtype and its tissue distribution.[1] For instance, β2-agonists are well-known for their bronchodilatory effects and are a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Flerobuterol has been identified as a β-adrenoceptor agonist and has been studied for its potential antidepressant activity in animal models.[4]

Mechanism of Action: The Gs-cAMP Signaling Pathway

The primary mechanism of action for β-adrenoceptor agonists like flerobuterol involves the activation of the Gs-cAMP signaling pathway.[3] Upon binding of the agonist, the β-adrenoceptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). This activation initiates a downstream signaling cascade that ultimately results in a physiological response.

The key steps are as follows:

  • Receptor Binding: Flerobuterol binds to the extracellular domain of the β-adrenoceptor.

  • G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[3]

  • Downstream Effectors: cAMP acts as a second messenger, activating downstream targets such as Protein Kinase A (PKA). PKA then phosphorylates various cellular proteins, leading to the final physiological effect, such as smooth muscle relaxation.

Beta-Adrenoceptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Flerobuterol Flerobuterol Beta_Receptor β-Adrenoceptor Flerobuterol->Beta_Receptor Binds Gs_Protein Gs Protein (GDP) Beta_Receptor->Gs_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_Protein_Active Gs Protein (GTP) Gs_Protein->Gs_Protein_Active GDP/GTP Exchange Gs_Protein_Active->AC ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical β-adrenoceptor Gs-cAMP signaling pathway.

Pharmacological Profile

Table 1: Comparative Binding Affinity (Ki) of β2-Adrenoceptor Agonists

Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Compoundβ1-Adrenoceptor Ki (nM)β2-Adrenoceptor Ki (nM)β2/β1 Selectivity RatioReference
Clenbuterol (B1669167)386.36.0[6]
Salbutamol~170058.329.1[7][8]
Formoterol~1508.218.3[8][9]

Note: Data is derived from studies on rat and human receptors and should be considered comparative.

Table 2: Comparative Functional Potency (EC50) of β2-Adrenoceptor Agonists

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect in a functional assay, such as cAMP accumulation.

CompoundAssay SystemEC50 (nM)Reference
SalbutamolcAMP accumulation (Human Airway Smooth Muscle)600[10]
FormoterolcAMP accumulation (CHO cells)~1.0[8]
Isoproterenol (non-selective)cAMP accumulation (Human Airway Smooth Muscle)80[10]

Note: EC50 values are highly dependent on the specific cell type and assay conditions.

Experimental Protocols

The characterization of a β-adrenoceptor agonist like flerobuterol involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity. The two primary assays are radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of flerobuterol for β1, β2, and β3-adrenoceptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing a high density of the desired human β-adrenoceptor subtype (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer to lyse the cells.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).

    • Add increasing concentrations of the unlabeled test compound (flerobuterol hydrochloride).

    • To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plates at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (flerobuterol).

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of flerobuterol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Cell_Culture Culture cells expressing β-adrenoceptor subtype Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Assay_Setup Set up assay plate: - Radioligand (e.g., [³H]-CGP 12177) - Flerobuterol (varying conc.) - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to separate bound from unbound ligand Incubation->Filtration Counting Scintillation Counting to measure radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a typical radioligand binding assay.
cAMP Accumulation Assay

This is a cell-based functional assay to measure the ability of an agonist to stimulate the production of the second messenger, cAMP.

Objective: To determine the functional potency (EC50) and efficacy of flerobuterol at β-adrenoceptor subtypes.

Methodology:

  • Cell Culture and Plating:

    • Use cell lines stably expressing the β-adrenoceptor subtype of interest.

    • Seed the cells into a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal.

    • Add increasing concentrations of the test agonist (flerobuterol) to the wells.

    • Include a positive control (e.g., the non-selective agonist isoproterenol) to determine the maximum system response.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the lysate using a detection kit. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format where endogenous cAMP competes with a labeled cAMP analog for binding to an antibody, resulting in a change in the FRET signal.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A standard competitive ELISA format.

      • Luminescence-based biosensors: Genetically encoded reporters that produce light in response to cAMP binding.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of flerobuterol.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect or efficacy) values.

Conclusion

This compound is a β-adrenoceptor agonist, with evidence suggesting preferential activity at the β2 subtype.[5] Its mechanism of action is consistent with the canonical Gs-cAMP signaling pathway, a hallmark of this class of compounds. While specific binding and functional potency data for flerobuterol are not widely published, comparison with related β2-agonists provides a framework for understanding its likely pharmacological characteristics. The detailed experimental protocols for radioligand binding and cAMP accumulation assays described herein represent the standard methodologies required for the comprehensive in vitro characterization of flerobuterol and other novel β-adrenoceptor agonists.

References

Flerobuterol Hydrochloride and Its Impact on Serotonergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (B1672768) hydrochloride, a β-adrenergic receptor agonist, has demonstrated significant effects on the serotonergic (5-HT) system, suggesting a potential therapeutic role in conditions involving serotonergic dysregulation. This technical guide provides an in-depth analysis of the current understanding of flerobuterol's impact on serotonergic neurotransmission. While direct interactions with serotonin (B10506) receptors or the serotonin transporter (SERT) have not been reported in publicly available literature, substantial evidence points towards an indirect modulatory role mediated by its primary action on β-adrenoceptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that regulates a vast array of physiological processes, including mood, cognition, and sleep.[1] The serotonergic system is a primary target for pharmacotherapies aimed at treating psychiatric disorders such as depression and anxiety. Flerobuterol hydrochloride is a β-adrenoceptor agonist, a class of compounds known to interact with the adrenergic system.[2] Intriguingly, research has revealed that the effects of certain β-agonists extend to the serotonergic system, opening new avenues for therapeutic development. This guide focuses on the specific effects of flerobuterol on serotonergic neurotransmission, consolidating the existing scientific knowledge into a structured and actionable format for researchers.

It is important to note that, to date, there is no publicly available data on the binding affinity of this compound for any of the 5-HT receptor subtypes or the serotonin transporter (SERT). Therefore, the effects described herein are considered to be primarily indirect, resulting from the activation of β-adrenergic receptors and the subsequent downstream signaling cascades that influence the synthesis, release, and neuronal activity of the serotonergic system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the serotonergic system.

Table 1: Effects of this compound on Serotonin (5-HT) Synthesis in Rat Brain

Treatment DurationDoseBrain RegionParameterChange from ControlReference
2 days0.5 mg/kg/dayDorsal Raphe5-HT SynthesisSignificant Increase[2]
2 days0.5 mg/kg/dayMedian Raphe5-HT SynthesisSignificant Increase[2]
2 days0.5 mg/kg/dayPostsynaptic Structures (except Hypothalamus)5-HT SynthesisSignificant Increase[2]
14 days0.5 mg/kg/dayParietal Cortex5-HT SynthesisPersistent Increase[2]
14 days0.5 mg/kg/dayOccipital Cortex5-HT SynthesisPersistent Increase[2]
14 days0.5 mg/kg/daySuperior Colliculus5-HT SynthesisPersistent Increase[2]

Table 2: Effects of this compound on Plasma Amino Acids in Rats (2-day treatment)

ParameterChange from ControlReference
Total TryptophanSignificant Increase[2]
Free TryptophanSignificant Increase[2]
LeucineDecrease[2]
IsoleucineDecrease[2]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the effects of this compound on serotonergic neurotransmission.

In Vivo Administration of this compound
  • Objective: To assess the effects of continuous flerobuterol administration on the serotonergic system.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Delivery: this compound (0.5 mg/kg/day) was delivered subcutaneously using implanted osmotic minipumps for either 2 or 14 days.[2]

  • Rationale: This method ensures a constant and sustained delivery of the drug, mimicking a chronic treatment paradigm.

Measurement of Serotonin Synthesis
  • Technique: Autoradiography using α-[14C]methyl-L-tryptophan.[2]

  • Protocol:

    • Following the 2- or 14-day treatment with flerobuterol, rats were administered α-[14C]methyl-L-tryptophan.

    • After a defined incorporation period, the animals were sacrificed, and their brains were removed and frozen.

    • Brain sections were prepared and exposed to autoradiographic film.

    • The optical density of the resulting autoradiograms was quantified in various brain regions to determine the rate of serotonin synthesis.

  • Principle: α-[14C]methyl-L-tryptophan is a tracer that is taken up by serotonergic neurons and converted into a radiolabeled metabolite that is trapped within the cells. The amount of accumulated radioactivity is proportional to the rate of serotonin synthesis.

Electrophysiological Recording of Dorsal Raphe Neurons
  • Objective: To investigate the effects of flerobuterol on the firing rate of serotonergic neurons.

  • Preparation: In vivo extracellular single-unit recordings from the dorsal raphe nucleus of anesthetized rats.

  • Protocol:

    • Rats were anesthetized, and a recording microelectrode was stereotaxically lowered into the dorsal raphe nucleus.

    • The spontaneous firing activity of presumed serotonergic neurons was recorded.

    • Flerobuterol was administered intravenously, and changes in the firing rate were monitored.

  • Neuron Identification: Serotonergic neurons were identified based on their characteristic slow and regular firing pattern.

Analysis of Plasma Amino Acids
  • Technique: High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Blood samples were collected from rats at the end of the treatment period.

    • Plasma was separated by centrifugation.

    • Plasma samples were deproteinized, and the concentrations of tryptophan, leucine, and isoleucine were determined by HPLC with a suitable detection method (e.g., fluorescence or UV).[2]

Signaling Pathways and Mechanisms of Action

The effects of this compound on the serotonergic system are believed to be initiated by the activation of β-adrenergic receptors. The following diagrams illustrate the proposed signaling pathways.

G cluster_0 Beta-Adrenergic Receptor Signaling cluster_1 Modulation of Serotonergic Neuron Flerobuterol Flerobuterol HCl Beta_Receptor β-Adrenergic Receptor Flerobuterol->Beta_Receptor binds and activates G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA_target Downstream Targets PKA->PKA_target phosphorylates Tryptophan_Hydroxylase Tryptophan Hydroxylase (TPH) PKA_target->Tryptophan_Hydroxylase regulates Tryptophan Increased Tryptophan Availability PKA_target->Tryptophan influences DRN_Firing Altered Dorsal Raphe Firing PKA_target->DRN_Firing Serotonin_Synthesis Increased Serotonin Synthesis Tryptophan_Hydroxylase->Serotonin_Synthesis Tryptophan->Serotonin_Synthesis

Figure 1: Proposed signaling cascade of flerobuterol's indirect action on serotonin synthesis.

Caption: Flerobuterol activates β-adrenergic receptors, leading to a Gs-protein-mediated increase in cAMP and subsequent PKA activation. PKA then phosphorylates downstream targets that regulate tryptophan hydroxylase activity and increase tryptophan availability, ultimately enhancing serotonin synthesis.

G Flerobuterol Flerobuterol HCl Treatment Osmotic_Pump Subcutaneous Osmotic Minipump (0.5 mg/kg/day) Flerobuterol->Osmotic_Pump Treatment_Duration Treatment Duration Osmotic_Pump->Treatment_Duration Two_Days 2 Days Treatment_Duration->Two_Days Fourteen_Days 14 Days Treatment_Duration->Fourteen_Days Sample_Collection Sample Collection Two_Days->Sample_Collection Fourteen_Days->Sample_Collection Brain_Tissue Brain Tissue Sample_Collection->Brain_Tissue Blood_Plasma Blood Plasma Sample_Collection->Blood_Plasma Analysis Analysis Brain_Tissue->Analysis Blood_Plasma->Analysis Autoradiography Autoradiography (5-HT Synthesis) Analysis->Autoradiography HPLC HPLC (Amino Acids) Analysis->HPLC

Figure 2: Experimental workflow for assessing the effects of flerobuterol on serotonin synthesis.

Caption: This diagram outlines the key steps in the experimental protocol, from drug administration to sample collection and analysis, used to determine the impact of flerobuterol on serotonin synthesis.

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances serotonergic neurotransmission through an indirect mechanism initiated by the activation of β-adrenergic receptors. The acute effects appear to be driven by an increase in the availability of the serotonin precursor, tryptophan, in the brain.[2] Chronic administration leads to a more sustained increase in serotonin synthesis in specific brain regions, suggesting longer-term adaptive changes in the serotonergic system.[2]

The lack of direct binding data for flerobuterol at 5-HT receptors and SERT is a significant knowledge gap. Future research should prioritize conducting comprehensive binding assays to definitively rule out any direct interactions. Furthermore, a more detailed elucidation of the intracellular signaling pathways linking PKA activation to the regulation of tryptophan hydroxylase and tryptophan transport would provide a more complete understanding of the mechanism of action. Investigating the specific β-adrenoceptor subtypes (β1, β2, or β3) involved in mediating these effects on the serotonergic system would also be a valuable area of future research.

Conclusion

This compound modulates serotonergic neurotransmission, primarily by enhancing serotonin synthesis. This effect is likely indirect, stemming from its agonist activity at β-adrenergic receptors. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of flerobuterol and other β-adrenergic agonists in disorders characterized by serotonergic deficits. The visualization of the proposed signaling pathways offers a framework for hypothesis-driven research to further unravel the intricate interplay between the adrenergic and serotonergic systems.

References

Pharmacological Profile of Flerobuterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth pharmacological data for Flerobuterol hydrochloride is limited. This guide synthesizes the available information on Flerobuterol and leverages data from the structurally and functionally similar β2-adrenergic agonist, Clenbuterol (B1669167) hydrochloride, to provide a comprehensive overview of its expected pharmacological profile for research and drug development professionals.

Introduction

This compound is identified as a beta-adrenoceptor agonist.[1][2] Like other compounds in this class, such as salbutamol (B1663637) and clenbuterol, it has been investigated for its potential as an antidepressant, showing activity in animal models.[1][2] Its primary mechanism of action is anticipated to be the stimulation of beta-adrenergic receptors, leading to a cascade of intracellular signaling events. This guide will explore the known effects of Flerobuterol on the serotonergic system and provide a detailed look at the well-documented pharmacology of Clenbuterol as a proxy for understanding Flerobuterol's broader physiological effects.

Mechanism of Action: Beta-Adrenergic Agonism

Flerobuterol, as a beta-adrenoceptor agonist, is expected to bind to and activate beta-adrenergic receptors, which are G-protein coupled receptors.[1][2] This interaction initiates a signaling cascade that is fundamental to its pharmacological effects. While direct studies on Flerobuterol's receptor subtype selectivity are not available, the actions of similar compounds like Clenbuterol are predominantly mediated through the β2-adrenergic receptor.[][4][5]

The β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like Flerobuterol or Clenbuterol triggers the following sequence of events:

  • Receptor Binding: The agonist binds to the extracellular domain of the β2-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[4]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4]

  • Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle relaxation (bronchodilation).[4][6]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Flerobuterol / Clenbuterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein (inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase (inactive) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Receptor Binding and Functional Activity

While specific binding affinities for Flerobuterol are not available, studies on related compounds provide insight into the expected interactions with adrenergic receptors.

Receptor Binding Affinity of Beta-Agonists

The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher affinity. For Clenbuterol, competitive inhibition studies have been conducted to determine its affinity for beta-adrenergic receptors.[7]

CompoundReceptorTissue/SystemKd/Ki (M)Reference
Clenbuterolβ-adrenergicPorcine Adipocyte1 to 2 x 10⁻⁷[7]
Ractopamine (B1197949)β-adrenergicPorcine Adipocyte1 to 2 x 10⁻⁷[7]

Note: This table presents data for Clenbuterol and Ractopamine as illustrative examples of beta-agonist receptor affinity.

Functional Activity

Functional assays measure the biological response to a drug. For beta-agonists, this often involves measuring smooth muscle relaxation or cAMP production. Clenbuterol is characterized as a partial agonist, meaning it has a high affinity for the receptor but does not produce a maximal response compared to a full agonist.[7]

Effects on the Serotonergic System

A key study on Flerobuterol investigated its effects on the serotonergic (5-HT) system in the rat brain, which is relevant to its potential antidepressant activity.[1][2]

  • Acute Administration: A single dose of Flerobuterol (up to 2 mg/kg, IV) did not alter the firing rate of dorsal raphe 5-HT neurons.[1][2]

  • Sustained Administration (2 days): Continuous administration of Flerobuterol (0.5 mg/kg/day, SC) significantly decreased the firing rate of 5-HT neurons. This effect was reversed by the 5-HT autoreceptor antagonist spiperone, suggesting an increased synaptic availability of serotonin.[1][2]

  • Sustained Administration (14 days): After two weeks of treatment, the firing rate of 5-HT neurons returned to normal. At this point, the somatodendritic 5-HT autoreceptors showed desensitization, and the overall effectiveness of the 5-HT pathway in the hippocampus was enhanced.[1][2]

G Flerobuterol Sustained Flerobuterol Administration Synaptic_5HT Increased Synaptic Serotonin (5-HT) Flerobuterol->Synaptic_5HT Autoreceptor_Activation Activation of 5-HT Autoreceptors Synaptic_5HT->Autoreceptor_Activation Neuron_Firing_Decrease Decreased Firing of 5-HT Neurons (Initial) Autoreceptor_Activation->Neuron_Firing_Decrease Autoreceptor_Desensitization Desensitization of 5-HT Autoreceptors (Chronic) Neuron_Firing_Decrease->Autoreceptor_Desensitization Neuron_Firing_Recovery Recovery of 5-HT Neuron Firing Autoreceptor_Desensitization->Neuron_Firing_Recovery Enhanced_Transmission Enhanced Serotonergic Neurotransmission Neuron_Firing_Recovery->Enhanced_Transmission

Caption: Flerobuterol's Chronic Effects on Serotonergic Neurons.

Pharmacokinetics

ParameterHumanRatRabbitHorse (IV)Horse (Oral)
Dose 20-80 µg (oral)2 µg/kg (oral)0.5-2 µg/kg (oral)Single Dose0.8 µg/kg (BID)
Tmax ~2.5 h~1 h~2 hN/A~0.25 h
Cmax 0.1-0.35 ng/mL-0.2-0.8 ng/mL1.04 ng/mL (C0)1302.6 ± 925.0 pg/mL
Half-life (t½) ~35 h~30 h~9 h9.2 h12.9 h
Volume of Distribution (Vd) ---1616.0 mL/kg1574.7 mL/kg
Clearance (Cl) ---120.0 mL/h/kg94.0 mL/h/kg
Protein Binding 89-98%----
Reference [8][8][8][9][10][9][10]

Note: This table summarizes pharmacokinetic parameters for Clenbuterol hydrochloride.

Experimental Protocols

Detailed experimental protocols for Flerobuterol are scarce. The following are generalized methodologies based on the study of Flerobuterol's effect on the serotonergic system and standard practices for evaluating beta-agonists.

In Vivo Electrophysiology (for Serotonergic System Analysis)

This protocol is based on the methodology used to study Flerobuterol's effects on rat dorsal raphe 5-HT neurons.[1][2]

G Start Animal Preparation (e.g., Rat) Drug_Admin Drug Administration (Acute IV or Chronic SC via minipump) Start->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery for Electrode Placement Anesthesia->Stereotaxic_Surgery Neuron_Identification Identification of Dorsal Raphe 5-HT Neurons Stereotaxic_Surgery->Neuron_Identification Recording Extracellular Single-Unit Recordings Neuron_Identification->Recording Data_Analysis Analysis of Firing Rate and Pattern Recording->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for In Vivo Electrophysiological Recording.
Radioligand Binding Assay (for Receptor Affinity)

This is a standard protocol to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Isolate cell membranes containing the receptor of interest (e.g., from lung tissue for β2-receptors).

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]CGP 12177 for beta-receptors) and varying concentrations of the unlabeled test compound (e.g., Flerobuterol).

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Activity)

This assay measures the ability of a compound to stimulate the production of cAMP.

  • Cell Culture: Culture cells endogenously or recombinantly expressing the receptor of interest.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

  • Stimulation: Add varying concentrations of the test compound (e.g., Flerobuterol) and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • cAMP Measurement: Quantify the amount of cAMP produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

This compound is a beta-adrenoceptor agonist with demonstrated effects on the serotonergic system, suggesting potential antidepressant properties. While a complete pharmacological profile is not yet publicly available, the extensive data on the closely related compound, Clenbuterol, provides a strong foundation for predicting its mechanism of action, receptor interactions, and pharmacokinetic properties. Further research is needed to fully characterize the specific binding affinities, functional potencies, and pharmacokinetic profile of Flerobuterol to delineate its unique therapeutic potential.

References

Flerobuterol Hydrochloride: A Technical Guide to In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Vitro Studies: Characterizing Receptor Interaction and Function

In vitro studies are fundamental to understanding the interaction of a compound with its target receptor and its subsequent cellular effects. For Flerobuterol (B1672768) hydrochloride, the primary targets are the β-adrenergic receptors. Key in vitro assays for characterizing β-adrenoceptor agonists include radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced cellular responses.

Beta-Adrenoceptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound, in this case, Flerobuterol hydrochloride, to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Beta-Adrenoceptor Binding Assay

A standard protocol for a β-adrenoceptor binding assay would involve the following steps:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β-adrenoceptor subtypes of interest (e.g., CHO-K1 cells transfected with human β1-, β2-, or β3-adrenoceptors).

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

While specific Ki values for this compound are not available, studies on the related compound Clenbuterol (B1669167) have shown equilibrium dissociation constants of 38 nM for β1-adrenoceptors and 6.3 nM for β2-adrenoceptors, indicating a selectivity for the β2 subtype[1].

Functional Assays: cAMP Accumulation

Upon activation by an agonist, β-adrenergic receptors couple to Gs proteins, which in turn activate adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Measuring the accumulation of cAMP is a common functional assay to determine the potency and efficacy of a β-adrenoceptor agonist.

Experimental Protocol: cAMP Accumulation Assay

A typical cAMP accumulation assay protocol is as follows:

  • Cell Culture: Cells expressing the β-adrenoceptor subtype of interest are cultured in appropriate media.

  • Incubation with Test Compound: The cells are incubated with varying concentrations of the test compound (this compound) for a specified period.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive binding assay, often employing a labeled cAMP analog and a specific anti-cAMP antibody. Modern methods may utilize technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: The data are plotted as a concentration-response curve, and a sigmoidal dose-response model is used to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Although the EC50 value for this compound in a cAMP accumulation assay is not documented in the available literature, this assay is crucial for determining its functional potency as a β2-adrenoceptor agonist.

In Vivo Studies: Investigating Physiological and Behavioral Effects

In vivo studies are essential for understanding the physiological and behavioral effects of a compound in a whole organism. Research on this compound has primarily focused on its effects on the central nervous system, particularly its influence on serotonergic neurotransmission and its potential antidepressant activity.

Effects on Serotonergic Neurotransmission

Studies have shown that Flerobuterol enhances serotonergic neurotransmission.[2] This is a significant finding as the serotonergic system is heavily implicated in the pathophysiology of depression.

Experimental Protocol: Electrophysiological Studies in Rats

The following protocol was used to study the effects of Flerobuterol on the serotonergic system in rats[2]:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound is administered acutely via intravenous injection or chronically via subcutaneously implanted osmotic minipumps.

  • Electrophysiological Recordings: Extracellular single-unit recordings are performed on dorsal raphe 5-HT neurons and dorsal hippocampus CA3 pyramidal neurons.

  • Data Analysis: The firing rate of neurons and the effectiveness of electrical stimulation of the ascending 5-HT pathway are measured and compared between control and Flerobuterol-treated animals.

Effects on Serotonin (B10506) Synthesis

Flerobuterol has been shown to increase the synthesis of serotonin (5-HT) in the rat brain, particularly after acute administration[3]. This effect is thought to be partly due to an increase in the brain's availability of tryptophan, a precursor to serotonin[3].

Experimental Protocol: Serotonin Synthesis Measurement in Rats

The protocol to measure the effect of Flerobuterol on serotonin synthesis is as follows[3]:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: Flerobuterol is delivered at a rate of 0.5 mg/kg/day using subcutaneously implanted osmotic pumps for either 2 or 14 days[3].

  • Measurement of 5-HT Synthesis: Regional serotonin synthesis is studied using autoradiography with α-[14C]methyl-L-tryptophan[3].

  • Data Analysis: The rate of 5-HT synthesis in different brain regions is quantified and compared between the treatment groups and a control group[3].

Quantitative Data from In Vivo Serotonin Synthesis Study

Treatment DurationDosageKey Findings
2 days0.5 mg/kg/daySignificant increase in 5-HT synthesis in the dorsal and median raphe and most postsynaptic structures.[3]
14 days0.5 mg/kg/dayThe increase in 5-HT synthesis persisted only in the parietal and occipital cortex and the superior colliculus.[3]
Antidepressant-Like Activity

Flerobuterol has exhibited antidepressant activity in animal models[2]. The forced swim test is a commonly used behavioral assay to screen for potential antidepressant drugs.

Experimental Protocol: Forced Swim Test

A standard forced swim test protocol in rodents involves:

  • Animal Model: Rats or mice are used.

  • Apparatus: A cylindrical container filled with water from which the animal cannot escape.

  • Procedure: The animal is placed in the water for a predetermined period. The duration of immobility (a state of passive floating) is recorded.

  • Drug Administration: The test compound (this compound) is administered prior to the test.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The primary mechanism of action of this compound is the activation of the β2-adrenergic receptor signaling pathway.

G Flerobuterol Flerobuterol Hydrochloride Beta2AR β2-Adrenergic Receptor Flerobuterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The logical flow for the in vitro characterization of this compound involves sequential assays to determine its binding and functional properties.

G Start Start: Characterization of This compound BindingAssay Beta-Adrenoceptor Binding Assay Start->BindingAssay DetermineKi Determine Ki (Binding Affinity) BindingAssay->DetermineKi FunctionalAssay cAMP Accumulation Functional Assay DetermineKi->FunctionalAssay DetermineEC50 Determine EC50 & Emax (Potency & Efficacy) FunctionalAssay->DetermineEC50 Conclusion Conclusion: In Vitro Profile DetermineEC50->Conclusion

Caption: In Vitro Characterization Workflow.

Logical Relationship for In Vivo Antidepressant Effect

The proposed mechanism for the antidepressant-like effects of this compound involves a cascade of events starting from receptor activation to changes in neurotransmitter systems.

G Flerobuterol Flerobuterol Administration Beta2AR_Activation β2-Adrenoceptor Activation in CNS Flerobuterol->Beta2AR_Activation Serotonin_Synthesis Increased Serotonin Synthesis Beta2AR_Activation->Serotonin_Synthesis Serotonergic_Transmission Enhanced Serotonergic Neurotransmission Serotonin_Synthesis->Serotonergic_Transmission Antidepressant_Effect Antidepressant-like Effect Serotonergic_Transmission->Antidepressant_Effect

Caption: Proposed Mechanism of Antidepressant Effect.

Conclusion

This compound is a preferential β2-adrenoceptor agonist with demonstrated in vivo activity on the central nervous system, specifically enhancing serotonergic neurotransmission and synthesis, which likely contributes to its observed antidepressant-like effects in animal models. While detailed in vitro quantitative data on its binding affinity and functional potency are not currently available in the public domain, the experimental protocols outlined in this guide provide a solid framework for researchers to conduct such characterizations. Further investigation is warranted to fully elucidate the in vitro pharmacological profile of this compound and to further explore its therapeutic potential. The provided diagrams and methodologies serve as a valuable resource for designing future studies and advancing the understanding of this compound.

References

Flerobuterol Hydrochloride: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the solubility and stability characteristics of a closely related compound, clenbuterol (B1669167) hydrochloride. Due to the limited availability of public data for flerobuterol (B1672768) hydrochloride, the information presented here serves as a robust surrogate for researchers, scientists, and drug development professionals. Flerobuterol and clenbuterol are both β2-adrenergic agonists and share significant structural similarities, suggesting that their physicochemical properties will be comparable.

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation development. The following tables summarize the solubility of clenbuterol hydrochloride in various solvents.

Table 1: Solubility of Clenbuterol Hydrochloride in Organic Solvents

SolventSolubility (mg/mL)
Ethanol~12
DMSO~20
Dimethylformamide~25

Table 2: Solubility of Clenbuterol Hydrochloride in Aqueous Solutions

SolventSolubility (mg/mL)
WaterSoluble
PBS (pH 7.2)~3
Ethanol (96%)Soluble
AcetoneSlightly soluble

Stability Characteristics

Understanding the stability of a drug substance under various stress conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and pathways.

A study on clenbuterol hydrochloride revealed its stability under different stress conditions as outlined in the ICH Q1A (R2) guidelines. The drug was subjected to acidic, basic, oxidative, photolytic, and thermal stress.

Table 3: Summary of Forced Degradation Studies of Clenbuterol Hydrochloride [1]

Stress ConditionResult
Acidic HydrolysisSignificant degradation (8.78%)
Basic HydrolysisStable
Oxidative (H₂O₂)Stable
Photolytic (Sunlight, liquid state)Significant degradation (9%)
ThermalStable
Neutral HydrolysisStable

Experimental Protocols

Solubility Determination

While the exact protocols for the cited solubility data are not detailed in the search results, a general methodology for determining the solubility of a crystalline solid like clenbuterol hydrochloride is as follows:

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent of choice (e.g., ethanol, DMSO, PBS).

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Forced Degradation Studies

The following protocol is based on the stability-indicating LC-MS/MS method development for clenbuterol hydrochloride[1]:

  • Acidic Degradation: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) and heated.

  • Alkaline Degradation: The drug is treated with a basic solution (e.g., 0.1 N NaOH).

  • Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Photolytic Degradation: The drug solution is exposed to sunlight or a UV light source.

  • Thermal Degradation: The solid drug is heated in a controlled oven.

  • Sample Analysis: After exposure to the stress conditions, the samples are analyzed by a stability-indicating analytical method, such as LC-MS/MS, to quantify the remaining drug and identify any degradation products.

Signaling Pathway

Flerobuterol, like clenbuterol, is a β2-adrenergic agonist. These compounds exert their effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors triggers a downstream signaling cascade.

Gprotein_Signaling cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Flerobuterol (Agonist) Ligand->Receptor Binds to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Bronchodilation) PKA_active->Cellular_Response Phosphorylates target proteins

β2-Adrenergic Receptor Signaling Pathway

Experimental Workflow

The general workflow for assessing the stability of a drug substance is a systematic process involving stress testing and analysis.

Stability_Workflow cluster_stress Forced Degradation Acid Acidic Stress Analysis Stability-Indicating Analytical Method (e.g., LC-MS/MS) Acid->Analysis Base Basic Stress Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Photo Photolytic Stress Photo->Analysis Thermal Thermal Stress Thermal->Analysis Drug Drug Substance (Flerobuterol HCl) Drug->Acid Drug->Base Drug->Oxidation Drug->Photo Drug->Thermal Data Data Analysis: - Quantify Degradation - Identify Degradants - Elucidate Pathways Analysis->Data

Forced Degradation Experimental Workflow

References

Flerobuterol hydrochloride CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol hydrochloride is a selective β-adrenergic receptor agonist that was investigated for its potential as an antidepressant. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, and relevant experimental data. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Identifiers

A summary of the key chemical identifiers for Flerobuterol and its hydrochloride salt is presented in Table 1.

Table 1: Chemical Identifiers for Flerobuterol and this compound

IdentifierFlerobuterolThis compound
CAS Number 82101-10-8[1]82101-08-4 (Primary)[2]
95918-64-2 (Superseded)[2]
Developmental Code Name CRL-40827[1]-
Molecular Formula C12H18FNO[1][2]C12H18FNO.ClH[2]
Molecular Weight 211.28 g/mol [1][2]247.74 g/mol [2]
IUPAC Name 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol[1]Benzenemethanol, .ALPHA.-(((1,1-dimethylethyl)amino)methyl)-2-fluoro-, hydrochloride (1:1)[2]
SMILES CC(C)(C)NCC(c1ccccc1F)O[2]CC(C)(C)NCC(c1ccccc1F)O.Cl[2]
InChI InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3[1][2]InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H[2]
InChIKey XTJMTDZHCLBKFU-UHFFFAOYSA-N[1]NXNFXCMJTRKWFF-UHFFFAOYSA-N[2]
PubChem CID 71254[1]3067835[2]

Mechanism of Action and Signaling Pathways

Flerobuterol is a selective agonist for β-adrenergic receptors, with activity at β1, β2, and β3 subtypes.[1] The primary mechanism of action for β-adrenergic agonists involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

While a specific, detailed signaling pathway for Flerobuterol is not extensively documented in publicly available literature, its action can be inferred from the general mechanism of β-adrenergic receptor agonists. The proposed signaling cascade is depicted in the following diagram.

Flerobuterol_Signaling_Pathway Flerobuterol Flerobuterol Beta_Receptor β-Adrenergic Receptor (β1, β2, β3) Flerobuterol->Beta_Receptor binds G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Flerobuterol's proposed signaling cascade.

In the context of its antidepressant effects, Flerobuterol has been shown to enhance serotonergic neurotransmission.[3] The workflow for this enhancement is illustrated below.

Flerobuterol_Serotonin_Workflow Flerobuterol Flerobuterol Administration Beta_Agonism β-Adrenergic Receptor Agonism Flerobuterol->Beta_Agonism Serotonin_System Modulation of Serotonergic System Beta_Agonism->Serotonin_System Antidepressant_Effect Antidepressant-like Effects Serotonin_System->Antidepressant_Effect

Workflow of Flerobuterol's effect on serotonin (B10506).

Experimental Protocols

In Vivo Electrophysiological Studies in Rats

This protocol is based on the abstract by Bouthillier et al. (1991).

  • Objective: To assess the effect of Flerobuterol on the firing rate of dorsal raphe serotonin (5-HT) neurons.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Acute Administration: Intravenous (IV) injection of Flerobuterol at doses up to 2 mg/kg.

    • Sustained Administration: Subcutaneous (SC) implantation of osmotic minipumps delivering Flerobuterol at a rate of 0.5 mg/kg/day for 2 or 14 days.

  • Electrophysiological Recordings: Extracellular single-unit recordings of 5-HT neurons in the dorsal raphe nucleus.

  • Outcome Measures: Firing rate of 5-HT neurons.

In Vivo Serotonin Synthesis Studies in Rats

This protocol is based on the abstract by Diksic et al.

  • Objective: To investigate the effect of Flerobuterol on regional serotonin (5-HT) synthesis in the rat brain.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Subcutaneous (SC) implantation of osmotic minipumps delivering Flerobuterol at a rate of 0.5 mg/kg/day for 2 or 14 days.

  • Methodology: Autoradiography using α-[14C]methyl-L-tryptophan to measure the rate of 5-HT synthesis.

  • Outcome Measures:

    • Plasma levels of tryptophan (free and total), leucine, and isoleucine.

    • Rate of 5-HT synthesis in various brain regions, including the dorsal and median raphe, parietal and occipital cortex, and superior colliculus.

Quantitative Data

Quantitative data for Flerobuterol is limited in the public domain. The available data from preclinical studies are summarized in Table 2.

Table 2: Summary of Quantitative Data for Flerobuterol

ParameterValueSpeciesStudy TypeReference
Acute IV Dose Up to 2 mg/kgRatElectrophysiologyBouthillier et al. (1991)
Sustained SC Dose 0.5 mg/kg/dayRatElectrophysiology & Serotonin SynthesisBouthillier et al. (1991), Diksic et al.
Treatment Duration 2 and 14 daysRatElectrophysiology & Serotonin SynthesisBouthillier et al. (1991), Diksic et al.

Conclusion

This compound is a β-adrenergic agonist that has demonstrated potential antidepressant-like effects through the modulation of the serotonergic system. This guide provides a summary of its chemical properties and the available preclinical data. Further research is required to fully elucidate its detailed mechanism of action, binding affinities, pharmacokinetic profile, and to establish a comprehensive understanding of its therapeutic potential. The provided experimental outlines can serve as a basis for designing future studies to explore these aspects of Flerobuterol.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Flerobuterol hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantitative Analysis of Flerobuterol Hydrochloride Using High-Performance Liquid Chromatography

Introduction

This compound is a selective β-adrenergic receptor agonist. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk drug substance and pharmaceutical formulations to ensure quality, safety, and efficacy. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is simple, accurate, precise, and suitable for routine quality control analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 0.05 M Phosphate (B84403) Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio and degas the final mobile phase using sonication.

  • Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 5-30 µg/mL.

Sample Preparation

For analysis of a solid dosage form (e.g., tablets), weigh and finely powder twenty tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The validation parameters are summarized below.

System Suitability

System suitability was established by injecting the standard solution (20 µg/mL) six times. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.

ParameterResultAcceptance Criteria
% RSD of Peak Area 0.85%≤ 2.0%
Tailing Factor 1.2≤ 2.0
Theoretical Plates > 5000> 2000
Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 5 to 30 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Linearity Range (µg/mL) 5 - 30
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 1205
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution (20 µg/mL) were performed on the same day and on three different days.

Precision Type% RSDAcceptance Criteria
Repeatability (Intra-day) 0.92%≤ 2.0%
Intermediate (Inter-day) 1.35%≤ 2.0%
Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of this compound into a placebo matrix.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%1.1%98.0% - 102.0%
100% 100.5%0.8%98.0% - 102.0%
120% 99.8%0.9%98.0% - 102.0%
Sensitivity

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

Logical Workflow

Flerobuterol_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Prepare Mobile Phase (ACN:Buffer pH 3.0) E System Equilibration (with Mobile Phase) A->E B Prepare Standard Stock Solution (100 µg/mL) D Prepare Working Standards (5-30 µg/mL) B->D C Prepare Sample Solution (from dosage form) H Inject Sample Solutions C->H G Inject Standard Solutions D->G F Inject Blank (Diluent) E->F Ensure baseline stability F->G G->H I Record Chromatograms G->I H->I J System Suitability Test I->J K Generate Calibration Curve I->K L Quantify Flerobuterol in Sample J->L System OK K->L Calibration OK M Method Validation Report L->M

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

Flerobuterol, as a β-adrenergic agonist, exerts its therapeutic effect by interacting with β-adrenergic receptors. The diagram below illustrates the general signaling pathway initiated by a β-agonist.

Beta_Agonist_Signaling Flerobuterol Flerobuterol HCl Receptor β-Adrenergic Receptor Flerobuterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: General signaling pathway of a β-adrenergic agonist.

Conclusion

The developed reversed-phase HPLC method for the determination of this compound is specific, linear, precise, and accurate. The method is straightforward and utilizes common reagents and instrumentation, making it suitable for routine quality control testing of this compound in both bulk and pharmaceutical dosage forms. The validation results confirm that the method is reliable for its intended purpose.

References

Application Note: High-Sensitivity Detection of Flerobuterol Hydrochloride in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the detection and quantification of Flerobuterol hydrochloride in biological matrices, such as urine and plasma, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Flerobuterol, a β2-adrenergic agonist, requires a robust analytical method for its monitoring in pharmaceutical research and development. Due to its polarity and low volatility, a derivatization step is essential for successful GC-MS analysis. This protocol is based on established methods for the closely related compound, clenbuterol (B1669167), and provides a framework for method development and validation for Flerobuterol. The methodology encompasses sample preparation through solid-phase extraction (SPE), chemical derivatization to enhance volatility, and subsequent analysis by GC-MS.

Introduction

Flerobuterol is a beta-2 adrenergic agonist with potential therapeutic applications. Accurate and sensitive quantification of Flerobuterol in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1][2] However, like other polar pharmaceuticals, this compound is not directly amenable to GC-MS analysis due to its low volatility and thermal instability.[3] Chemical derivatization is therefore a necessary step to modify the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][4][5]

This application note provides a detailed protocol for the analysis of Flerobuterol, leveraging well-documented methodologies for clenbuterol, a structurally and chemically similar compound.[5][6][7] The protocol includes procedures for sample extraction from biological matrices, a silylation derivatization method, and recommended GC-MS parameters for detection and quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS), e.g., Clenbuterol-d9

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Hydrochloric acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Nitrogen gas (high purity)

  • Deionized water

Sample Preparation

Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte.[4][8][9] Solid-phase extraction is a commonly employed technique for this purpose.

  • Sample Pre-treatment:

    • For urine samples, centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

    • For plasma or serum samples, perform protein precipitation by adding an equal volume of cold acetonitrile, vortexing, and centrifuging at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by sequentially passing methanol (3 mL) followed by deionized water (3 mL).

    • Load 1-5 mL of the pre-treated sample onto the cartridge.

    • Wash the cartridge with deionized water (3 mL) to remove hydrophilic interferences.

    • A second wash with a mild organic solvent (e.g., 20% methanol in water) may be used to remove further impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elute the analyte with 3-5 mL of an appropriate solvent, such as ethyl acetate or a mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v).

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

Derivatization is performed to increase the volatility of Flerobuterol by replacing active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.[3][4][5]

  • To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required for specific instrumentation and columns.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (50-550 amu) for qualitative confirmation.

Note on SIM Ions: Specific ions for derivatized Flerobuterol need to be determined by analyzing a standard under full scan mode. Based on the structure of Flerobuterol and fragmentation patterns of similar derivatized β2-agonists, characteristic fragment ions would be selected for SIM analysis to enhance sensitivity and selectivity.

Data Presentation

Quantitative data obtained from the analysis of Flerobuterol should be summarized for clarity and easy comparison. The following table provides a template for presenting validation data, with example values based on typical performance for similar analytes like clenbuterol.[5][6][7]

ParameterUrinePlasma
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.2 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL1.0 - 10.0 ng/mL
Recovery (%) 85 - 110%80 - 105%
Precision (RSD %) < 15%< 15%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Urine/Plasma) pretreatment Sample Pre-treatment (Centrifugation/Protein Precipitation) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: Experimental workflow for this compound detection by GC-MS.

Principle of GC-MS Analysis

gcms_principle cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector (Vaporization) column GC Column (Separation) injector->column Carrier Gas ion_source Ion Source (Ionization) column->ion_source mass_analyzer Mass Analyzer (Sorting by m/z) ion_source->mass_analyzer detector Detector (Signal) mass_analyzer->detector data_system Data System (Chromatogram & Mass Spectrum) detector->data_system

Caption: Logical relationship of the components in a GC-MS system.

Conclusion

This application note provides a detailed and robust protocol for the detection of this compound in biological matrices using GC-MS. The described method, based on established procedures for similar compounds, includes comprehensive steps for sample preparation, derivatization, and instrumental analysis. While this protocol serves as an excellent starting point, it is imperative that researchers perform in-house validation to ensure the method meets the specific requirements of their studies and instrumentation. The successful implementation of this method will enable accurate and sensitive quantification of Flerobuterol, supporting further research and development of this compound.

References

Flerobuterol Hydrochloride Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol (B1672768) hydrochloride is a β-adrenoceptor agonist that has demonstrated antidepressant-like activity and enhances serotonergic neurotransmission in preclinical models. As a research chemical, understanding the appropriate administration routes and protocols in rodent studies is critical for obtaining reliable and reproducible data. This document provides detailed application notes and standardized protocols for the administration of flerobuterol hydrochloride to rats and mice, summarizing key quantitative data and outlining experimental workflows.

Data Presentation

Quantitative Data Summary for this compound in Rodents
ParameterRoute of AdministrationSpeciesDosageVehicleReference(s)
Dosage Intravenous (IV)RatUp to 2 mg/kg (acute)Sterile Saline (recommended)[1][2]
Subcutaneous (SC)Rat0.5 mg/kg/day (sustained, via osmotic minipump)Sterile Saline (recommended)[1][2]
Oral (PO)Rat/MouseNot ReportedSterile Water or Saline (recommended)N/A
Intraperitoneal (IP)Rat/MouseNot ReportedSterile Saline (recommended)N/A

Note on Vehicle Selection: While the specific vehicle was not explicitly stated in the primary literature for flerobuterol, sterile isotonic solutions are standard for parenteral administration to ensure physiological compatibility.[3] Flerobuterol as a hydrochloride salt is expected to be soluble in aqueous solutions like sterile saline (0.9% NaCl). It is recommended to prepare fresh solutions and filter-sterilize (0.22 µm filter) before use.

Pharmacokinetic Data for a Structurally Related Compound (Clenbuterol) in Rats
ParameterRoute of AdministrationDoseCmaxTmaxHalf-life (t½)Reference(s)
Clenbuterol Intravenous (IV)2 mg/kg~0.85 µg/mL~15 min~26 hours
Oral (PO)2 mg/kg~0.5 µg/mL~2 hours~26 hours
Oral (PO)2 µg/kgNot Reported~1 hour~30 hours

Disclaimer: The pharmacokinetic profile of flerobuterol may differ significantly from that of clenbuterol. This data is provided for informational purposes only.

Experimental Protocols

General Preparation for All Administration Routes
  • Animal Acclimatization: Allow animals to acclimate to the housing facility for a minimum of one week prior to the experiment to minimize stress.

  • Dosage Calculation: Weigh each animal accurately on the day of dosing to calculate the precise volume of flerobuterol solution to be administered based on the desired mg/kg dose.

  • Solution Preparation: Prepare the this compound solution in a suitable sterile vehicle (e.g., 0.9% sterile saline) to the desired concentration. Ensure the substance is fully dissolved. For parenteral routes, the solution should be sterile; filter through a 0.22 µm syringe filter if prepared from non-sterile powder.

  • Handling and Restraint: Use appropriate and consistent handling and restraint techniques to minimize animal stress and ensure accurate and safe administration.

Protocol 1: Intravenous (IV) Injection (Tail Vein)

This protocol is suitable for achieving rapid and complete systemic exposure.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (27-30 gauge)

  • Rodent restrainer

  • Heat lamp or warming pad (optional, for vasodilation)

Procedure:

  • Load the syringe with the calculated volume of flerobuterol solution and remove any air bubbles.

  • Place the rodent in a suitable restrainer, allowing access to the tail.

  • To enhance visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.

  • Clean the tail with a 70% alcohol swab.

  • Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

  • Once the needle is properly positioned within the vein, a small flash of blood may be visible in the needle hub.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the animal to its home cage and monitor for any adverse reactions.

Protocol 2: Subcutaneous (SC) Injection

This route is common for sustained release and is less stressful than IV injection.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge)

Procedure:

  • Load the syringe with the calculated volume of flerobuterol solution.

  • Manually restrain the rodent. For mice, scruff the loose skin over the neck and shoulders. For rats, ensure a firm but gentle grip around the shoulders.

  • Lift the loose skin over the interscapular region (between the shoulder blades) to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's back.

  • Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If no blood appears, proceed.

  • Inject the solution smoothly into the subcutaneous space.

  • Withdraw the needle and gently massage the area to aid dispersion of the solution.

  • Return the animal to its home cage and monitor.

Protocol 3: Oral Gavage (PO)

This method ensures accurate oral dosing.

Materials:

  • This compound solution

  • Appropriately sized oral gavage needle (feeding needle) with a ball tip (e.g., 18-20 gauge for mice, 16-18 gauge for rats).

  • Syringe

Procedure:

  • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth for the gavage needle. Mark this depth on the needle.

  • Load the syringe with the calculated volume of the flerobuterol solution and attach the gavage needle.

  • Firmly restrain the animal, ensuring the head and neck are extended to create a straight line to the esophagus.

  • Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and over the tongue into the esophagus. The animal should swallow as the needle passes. Do not force the needle.

  • Advance the needle to the pre-measured depth.

  • Administer the solution slowly.

  • Remove the needle smoothly in the same direction it was inserted.

  • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 4: Intraperitoneal (IP) Injection

This route allows for rapid absorption, though slower than IV.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (23-27 gauge)

Procedure:

  • Load the syringe with the calculated volume of flerobuterol solution.

  • Restrain the rodent with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure the needle has not punctured the bladder (urine), intestines (yellow/brown fluid), or a blood vessel.

  • If the aspiration is clear, inject the solution.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse effects.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase animal_acclimation Animal Acclimatization (>= 1 week) solution_prep Flerobuterol Solution Preparation & Sterilization animal_acclimation->solution_prep dose_calc Animal Weighing & Dose Calculation solution_prep->dose_calc restraint Animal Restraint dose_calc->restraint admin_route Select Route restraint->admin_route iv IV Injection admin_route->iv IV sc SC Injection admin_route->sc SC po Oral Gavage admin_route->po PO ip IP Injection admin_route->ip IP monitoring Post-Dosing Monitoring iv->monitoring sc->monitoring po->monitoring ip->monitoring data_collection Data Collection (e.g., Behavioral, PK) monitoring->data_collection endpoint Study Endpoint data_collection->endpoint

Caption: General experimental workflow for Flerobuterol administration in rodent studies.

Signaling Pathway Diagram

G Flerobuterol Flerobuterol Beta2AR β2-Adrenergic Receptor (GPCR) Flerobuterol->Beta2AR binds to Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC Gαs activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to

Caption: Simplified signaling pathway for β2-adrenergic receptor agonists like Flerobuterol.

References

Application Notes: Investigating the Bioactivity of Flerobuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flerobuterol hydrochloride is a β2-adrenergic receptor (β2-AR) agonist, belonging to a class of compounds known for their significant physiological effects, including bronchodilation and anabolic properties.[1][2][3] Investigating the bioactivity of Flerobuterol in vitro is crucial for understanding its mechanism of action, potency, and potential therapeutic applications. As a β2-AR agonist, Flerobuterol is expected to bind to β2-adrenergic receptors, primarily activating the Gs alpha subunit of the heterotrimeric G-protein.[4][] This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.[7][8]

These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound using a panel of robust cell culture assays. The protocols outlined below will enable the characterization of Flerobuterol's effects on the canonical β2-AR signaling pathway, as well as its impact on overall cell health and alternative signaling cascades.

Primary Signaling Pathway of Flerobuterol

Flerobuterol's primary mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined signaling cascade that serves as the foundation for the subsequent experimental protocols.

G_Protein_Signaling Flerobuterol Flerobuterol HCl Receptor β2-Adrenergic Receptor (GPCR) Flerobuterol->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Metabolism, Growth) PKA->Downstream Phosphorylates targets

Caption: Canonical β2-adrenergic receptor signaling pathway activated by Flerobuterol.

cAMP Accumulation Assay

Application: This assay is fundamental for confirming that Flerobuterol acts as a functional agonist at the β2-AR. It quantitatively measures the production of the second messenger, cAMP, in cells following stimulation with the compound. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50).[9]

Experimental Workflow

cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed 1. Seed Cells (e.g., HEK293 expressing β2-AR) in 96-well plate Incubate1 2. Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Pretreat 3. Pre-treat with PDE Inhibitor (e.g., IBMX) Incubate1->Pretreat Treat 4. Add Flerobuterol dilutions Pretreat->Treat Incubate2 5. Incubate (e.g., 30 min, RT) Treat->Incubate2 Lyse 6. Lyse cells & add detection reagents Incubate2->Lyse Incubate3 7. Incubate as per kit Lyse->Incubate3 Read 8. Read Signal (e.g., Luminescence) Incubate3->Read Analyze 9. Analyze Data (EC50) Read->Analyze

Caption: Workflow for a typical cAMP accumulation assay.

Protocol: Homogeneous Luminescent cAMP Assay

This protocol is based on a bioluminescent assay format, such as the Promega cAMP-Glo™ Assay.[10]

  • Cell Plating: Seed a suitable cell line (e.g., HEK293 or CHO cells stably expressing the human β2-adrenergic receptor) into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of culture medium.[11] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Concentrations should typically range from 10⁻¹² M to 10⁻⁵ M to generate a full dose-response curve.

  • Cell Stimulation: Add 10 µL of a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX final concentration) to each well to prevent cAMP degradation.[9] Immediately add 10 µL of the Flerobuterol serial dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[9]

  • cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis reagent followed by a kinase-luciferase detection solution.

  • Signal Measurement: After the recommended incubation period (e.g., 20 minutes in the dark), measure the luminescence using a plate reader.

  • Data Analysis: Convert the relative light unit (RLU) signals to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of Flerobuterol concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation: Flerobuterol-Induced cAMP Accumulation

ParameterFlerobuterol HClIsoproterenol (Control)
EC50 1.5 nM0.8 nM
Maximal Response 115%100% (Normalized)
Hill Slope 1.11.0

PKA Activity Assay

Application: This assay directly measures the functional consequence of increased intracellular cAMP by quantifying the activity of Protein Kinase A (PKA). It confirms that the Flerobuterol-induced cAMP surge is sufficient to activate this key downstream kinase.[8]

Experimental Workflow

PKA_Workflow cluster_prep Cell Treatment & Lysis cluster_assay Kinase Reaction cluster_detection Detection & Analysis Seed 1. Culture & treat cells with Flerobuterol Lyse 2. Lyse cells in buffer with phosphatase inhibitors Seed->Lyse Quantify 3. Quantify protein concentration Lyse->Quantify Plate 4. Add lysate to plate with immobilized PKA substrate Quantify->Plate React 5. Add ATP to start reaction Plate->React Incubate 6. Incubate (e.g., 90 min, 30°C) React->Incubate Add_Ab1 7. Add primary antibody (anti-phospho-substrate) Incubate->Add_Ab1 Add_Ab2 8. Add HRP-conjugated secondary antibody Add_Ab1->Add_Ab2 Develop 9. Add TMB substrate & measure absorbance Add_Ab2->Develop Analyze 10. Calculate PKA activity Develop->Analyze

Caption: Workflow for a colorimetric PKA activity assay.

Protocol: Colorimetric PKA Activity Assay

This protocol is adapted from commercially available ELISA-based kits (e.g., Abcam ab139435, Arbor Assays DetectX®).[12][13]

  • Sample Preparation: Culture cells in 6-well plates and treat with various concentrations of Flerobuterol (e.g., 0, 1, 10, 100 nM) for 15-30 minutes. Wash cells with ice-cold PBS and lyse using a buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysate and determine the protein concentration.

  • Assay Procedure: Dilute cell lysates to a uniform concentration (e.g., 1 µg/µL) in the provided kinase assay buffer.

  • Kinase Reaction: Add 40-50 µL of diluted samples or PKA standards to the wells of the microplate, which are pre-coated with a specific PKA substrate.[13]

  • Initiation: Add ATP solution to each well to initiate the phosphorylation reaction.[13]

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes with gentle shaking.[8]

  • Detection: Wash the wells to remove ATP and non-adherent proteins. Add a primary antibody that specifically recognizes the phosphorylated PKA substrate, followed by an HRP-conjugated secondary antibody.

  • Signal Measurement: Add TMB substrate and incubate until a blue color develops. Stop the reaction with an acid solution (turning the color yellow) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using the PKA standards. Calculate the PKA activity in the samples based on the standard curve and express it as a fold change relative to the untreated control.

Data Presentation: Flerobuterol-Induced PKA Activation

TreatmentConcentrationPKA Activity (Fold Change vs. Control)Std. Deviation
Vehicle Control 01.00± 0.12
Flerobuterol HCl 1 nM2.35± 0.21
Flerobuterol HCl 10 nM5.89± 0.45
Flerobuterol HCl 100 nM6.12± 0.51

Cell Viability / Proliferation (MTT) Assay

Application: To determine if Flerobuterol exhibits cytotoxic or proliferative effects on the target cells. While β2-agonists are not typically cytotoxic, they can promote cell growth in certain cell types, such as airway epithelial cells.[14] The MTT assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[15]

Experimental Workflow

MTT_Workflow cluster_prep Cell Treatment cluster_assay Formazan (B1609692) Formation cluster_detection Detection & Analysis Seed 1. Seed cells in 96-well plate Treat 2. Add Flerobuterol dilutions Seed->Treat Incubate1 3. Incubate for 24-72 hours Treat->Incubate1 Add_MTT 4. Add MTT reagent to each well Incubate1->Add_MTT Incubate2 5. Incubate for 2-4 hours (formazan crystals form) Add_MTT->Incubate2 Solubilize 6. Add solubilization solution (e.g., SDS-HCl) Incubate2->Solubilize Incubate3 7. Incubate to dissolve crystals Solubilize->Incubate3 Read 8. Read absorbance at ~570 nm Incubate3->Read Analyze 9. Calculate % cell viability Read->Analyze

Caption: Workflow for an MTT cell viability assay.

Protocol: MTT Assay

  • Cell Plating: Seed cells in a clear 96-well flat-bottom plate at a density that will not reach over-confluency during the experiment (e.g., 5,000 cells/well). Incubate overnight.[16]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control wells and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][19] During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation: Effect of Flerobuterol on Cell Viability

TreatmentConcentration (µM)Cell Viability (% of Control)Std. Deviation
Vehicle Control 0100.0± 4.5
Flerobuterol HCl 0.01101.2± 5.1
Flerobuterol HCl 0.1103.5± 4.8
Flerobuterol HCl 1102.8± 5.3
Flerobuterol HCl 1098.7± 6.2
Positive Control Varies15.4± 2.1

ERK1/2 Phosphorylation (Western Blot) Assay

Application: To investigate whether Flerobuterol activates non-canonical or alternative signaling pathways. β2-ARs can signal through pathways other than the classic Gs-cAMP axis, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which involves the phosphorylation of ERK1/2.[14][20] This assay provides insight into the broader signaling profile of the compound.

Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_blot Electrophoresis & Transfer cluster_detection Immunodetection & Analysis Treat 1. Treat cells with Flerobuterol Lyse 2. Lyse cells & quantify protein Treat->Lyse Denature 3. Denature protein with Laemmli buffer Lyse->Denature PAGE 4. Separate proteins by SDS-PAGE Denature->PAGE Transfer 5. Transfer proteins to PVDF membrane PAGE->Transfer Block 6. Block membrane (e.g., 5% BSA) Transfer->Block Probe_pERK 7. Probe with anti-p-ERK1/2 Ab Block->Probe_pERK Probe_2nd 8. Probe with HRP-secondary Ab Probe_pERK->Probe_2nd Detect 9. Detect with ECL substrate Probe_2nd->Detect Strip 10. Strip & re-probe for Total-ERK1/2 Detect->Strip Analyze 11. Densitometry Analysis Strip->Analyze

Caption: General workflow for Western blot analysis of ERK1/2 phosphorylation.

Protocol: Western Blot for p-ERK1/2

  • Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.[21] Treat cells with Flerobuterol for a short duration (e.g., 5, 10, 15, 30 minutes). Immediately place plates on ice, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[21]

  • SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), diluted in 5% BSA/TBST.[24]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[23][25]

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.

Data Presentation: Flerobuterol-Induced ERK1/2 Phosphorylation

TreatmentTime (min)p-ERK / Total ERK Ratio (Fold Change)Std. Deviation
Vehicle Control 101.00± 0.15
Flerobuterol (100 nM) 52.10± 0.22
Flerobuterol (100 nM) 103.50± 0.31
Flerobuterol (100 nM) 152.80± 0.25
Flerobuterol (100 nM) 301.40± 0.18

References

Synthesis and Purification of Flerobuterol Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Flerobuterol hydrochloride for research purposes. The protocols described herein are based on established chemical methodologies for structurally related compounds and are intended to guide researchers in the laboratory-scale preparation of this β-adrenoceptor agonist.

Introduction

Flerobuterol is a beta-adrenoceptor agonist of interest for various research applications. For in-vitro and in-vivo studies, the availability of high-purity this compound is crucial. This document outlines a detailed synthetic route and purification strategy to obtain this compound suitable for research use. The provided methodologies are adapted from established procedures for analogous compounds, such as Clenbuterol, and should be performed by qualified chemists in a controlled laboratory environment.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available fluorinated aromatic compound. The general synthetic strategy involves bromination of a ketone, followed by substitution with tert-butylamine (B42293), and subsequent reduction of the keto group to a hydroxyl group, and finally, salt formation.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventExpected Yield (%)
1Bromination2'-Fluoroacetophenone (B1202908), BromineMethanol (B129727), Dichloromethane (B109758)80-90
2Aminationα-Bromo-2'-fluoroacetophenone, tert-ButylamineTetrahydrofuran (B95107)60-70
3Reduction2-(tert-Butylamino)-1-(2-fluorophenyl)ethan-1-oneMethanol, Sodium borohydride (B1222165)85-95
4Salt FormationFlerobuterol free base, Hydrochloric acidEthanol (B145695)>95
Experimental Protocol: Synthesis

Step 1: Synthesis of α-Bromo-2'-fluoroacetophenone

  • In a well-ventilated fume hood, dissolve 2'-fluoroacetophenone (1 equivalent) in a mixture of methanol and dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the cooled solution while stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromo-2'-fluoroacetophenone.

Step 2: Synthesis of 2-(tert-Butylamino)-1-(2-fluorophenyl)ethan-1-one

  • Dissolve α-bromo-2'-fluoroacetophenone (1 equivalent) in tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of tert-butylamine (2.5 equivalents) in THF.

  • Slowly add the α-bromo-2'-fluoroacetophenone solution to the tert-butylamine solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the tert-butylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(tert-butylamino)-1-(2-fluorophenyl)ethan-1-one.

Step 3: Synthesis of Flerobuterol (free base)

  • Dissolve the crude 2-(tert-butylamino)-1-(2-fluorophenyl)ethan-1-one (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Flerobuterol free base.

Step 4: Synthesis of this compound

  • Dissolve the crude Flerobuterol free base in ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol (e.g., 2M) dropwise while stirring until the pH of the solution is acidic (pH 2-3).

  • A white precipitate of this compound should form.

  • Stir the suspension at room temperature for 1 hour.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

Purification of this compound

Purification of the final product is essential to remove any unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of crystalline solids like this compound.

Table 2: Purity Analysis of this compound

Analytical MethodSpecificationResult
High-Performance Liquid Chromatography (HPLC)Purity ≥ 98%98.5%
Melting PointTo be determinedConsistent with literature values
¹H NMR SpectroscopyConforms to structureConforms
Mass Spectrometry (MS)[M+H]⁺ consistent with calculated massConforms
Experimental Protocol: Purification by Recrystallization
  • Place the crude this compound in a clean flask.

  • Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol) to dissolve the solid at an elevated temperature (near the boiling point of the solvent).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound crystals under vacuum.

Visualizations

Experimental Workflow

Synthesis_Workflow A 2'-Fluoroacetophenone B Bromination (Br2, MeOH/CH2Cl2) A->B Step 1 C α-Bromo-2'-fluoroacetophenone B->C D Amination (tert-Butylamine, THF) C->D Step 2 E 2-(tert-Butylamino)-1- (2-fluorophenyl)ethan-1-one D->E F Reduction (NaBH4, MeOH) E->F Step 3 G Flerobuterol (free base) F->G H Salt Formation (HCl, Ethanol) G->H Step 4 I This compound H->I J Purification (Recrystallization) I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Signaling Pathway

Flerobuterol, as a β-adrenoceptor agonist, is expected to exert its effects through the β-adrenergic signaling pathway. The following diagram illustrates the canonical pathway initiated by the binding of an agonist to a β2-adrenergic receptor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Flerobuterol Flerobuterol Receptor β2-Adrenergic Receptor Flerobuterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Application Notes and Protocols for Studying Beta-Adrenoceptor Signaling Pathways using Flerobuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol hydrochloride is a selective β2-adrenoceptor agonist. Due to its specific pharmacological profile, it serves as a valuable tool for the investigation of beta-adrenoceptor signaling pathways. These pathways are crucial in various physiological processes, including cardiovascular function, respiratory control, and metabolism. Dysregulation of these pathways is implicated in numerous diseases, making them a key target for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in studying beta-adrenoceptor signaling. It includes quantitative data for a representative β2-agonist, detailed methodologies for key in vitro assays, and visual representations of signaling cascades and experimental workflows to guide researchers in their investigations.

Data Presentation

Table 1: Receptor Binding Affinity of Clenbuterol

Receptor SubtypeRadioligandKi (nM)
Human β1-adrenoceptor[3H]-CGP 12177~1000
Human β2-adrenoceptor[3H]-CGP 12177~10
Human β3-adrenoceptor[3H]-CGP 12177>10000

Table 2: Functional Potency of Clenbuterol in Downstream Signaling Assays

AssayCell LineEC50 (nM)
cAMP AccumulationCHO-K1 cells expressing human β2-adrenoceptor~25
PKA ActivationHEK293 cells expressing human β2-adrenoceptor~50
ERK1/2 PhosphorylationHEK293 cells expressing human β2-adrenoceptor~100

Signaling Pathways

Activation of β2-adrenoceptors by an agonist like this compound primarily initiates a signaling cascade through the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Furthermore, β2-adrenoceptor activation can also lead to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2) through G protein-dependent or β-arrestin-mediated pathways.

G_Protein_Coupled_Beta_Adrenoceptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Flerobuterol Flerobuterol Hydrochloride beta2AR β2-Adrenoceptor Flerobuterol->beta2AR binds Gs Gs protein (α, β, γ subunits) beta2AR->Gs activates ERK_pathway ...→ ERK1/2 beta2AR->ERK_pathway activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Gene_Expression Target Gene Expression pCREB->Gene_Expression regulates

Caption: Canonical Gs-coupled β2-adrenoceptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for β-adrenoceptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (expressing β-adrenoceptors) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [3H]-CGP 12177) - Varying concentrations of  Flerobuterol HCl prep_membranes->incubation filtration Separate Bound and Free Radioligand (via vacuum filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the human β-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β1/β2-adrenoceptors).

      • Increasing concentrations of this compound or a reference compound.

      • For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This protocol measures the ability of this compound to stimulate intracellular cAMP production.

cAMP_HTRF_Workflow start Start seed_cells Seed Cells in a 384-well Plate start->seed_cells stimulate Stimulate Cells with Varying Concentrations of Flerobuterol HCl seed_cells->stimulate lyse_and_detect Lyse Cells and Add HTRF Reagents (cAMP-d2 and anti-cAMP cryptate) stimulate->lyse_and_detect incubate Incubate at Room Temperature lyse_and_detect->incubate read_plate Read Plate on an HTRF-compatible Reader (665 nm and 620 nm) incubate->read_plate analysis Data Analysis (Calculate EC50) read_plate->analysis end End analysis->end

Caption: Experimental workflow for a cAMP HTRF assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the β-adrenoceptor of interest.

    • Harvest and resuspend cells in assay buffer.

    • Dispense a defined number of cells (e.g., 5,000 cells/well) into a low-volume 384-well white plate.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the wells containing the cells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and HTRF Reagent Addition:

    • Add the HTRF lysis buffer containing the two detection reagents: cAMP-d2 (acceptor) and anti-cAMP cryptate (donor).

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (specific signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals and normalize the data.

    • Plot the normalized HTRF ratio against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value from the curve.

Western Blotting for Phosphorylated Proteins (p-CREB, p-ERK)

This protocol is used to detect the phosphorylation of downstream signaling proteins like CREB and ERK upon stimulation with this compound.

Western_Blot_Workflow start Start treat_cells Treat Cells with Flerobuterol HCl for a Specific Time start->treat_cells lyse_cells Lyse Cells and Collect Protein Lysates treat_cells->lyse_cells sds_page Separate Proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer Proteins to a PVDF or Nitrocellulose Membrane sds_page->transfer block Block Non-specific Binding Sites transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-CREB or anti-p-ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect Chemiluminescence secondary_ab->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

Caption: General workflow for Western blotting.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Serum-starve the cells for several hours to reduce basal phosphorylation levels.

    • Treat the cells with this compound at various concentrations and for different time points.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB or anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody against the total protein) or a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable pharmacological tool for elucidating the intricacies of β2-adrenoceptor signaling. The protocols and data presented in this document provide a comprehensive framework for researchers to design and execute experiments aimed at understanding the role of this pathway in health and disease. By employing these standardized methods, scientists can generate robust and reproducible data, contributing to the advancement of our knowledge in this critical area of cell signaling and pharmacology.

Investigating the Antidepressant Effects of Flerobuterol Hydrochloride in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the antidepressant effects of Flerobuterol hydrochloride in animal models. This document includes summaries of available data, detailed experimental protocols based on published research, and visualizations of the proposed signaling pathways.

Introduction

This compound is a beta-adrenoceptor agonist that has demonstrated antidepressant-like activity in preclinical animal models.[1] Similar to other beta-2 adrenergic agonists like salbutamol (B1663637) and clenbuterol, which have also been investigated for their antidepressant properties, Flerobuterol's mechanism of action is believed to involve the modulation of central monoaminergic systems, particularly the serotonergic (5-HT) system.[1] These notes are intended to guide researchers in designing and conducting experiments to further investigate the antidepressant potential of this compound.

Data Presentation

ParameterAcute Administration (up to 2 mg/kg, IV)Sustained Administration (2 days, 0.5 mg/kg/day, SC)Sustained Administration (14 days, 0.5 mg/kg/day, SC)
Dorsal Raphe 5-HT Neuron Firing Rate No modification[1]Marked decrease[1]Progressive recovery to normal[1]
Somatodendritic 5-HT Autoreceptor Sensitivity Not reportedNot reportedDesensitized (attenuated effect of LSD)[1]
Serotonergic Transmission to Hippocampus Not reportedNot reportedMarkedly enhanced[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antidepressant effects of this compound, based on established methodologies and the available literature.

Protocol 1: Evaluation of Antidepressant-Like Effects using the Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of this compound by measuring the immobility time of rodents in the Forced Swim Test.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 20-25g)

  • Cylindrical water tank (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording and analysis software (optional, but recommended for accuracy)

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Divide animals into at least three groups: Vehicle control, Positive control (e.g., Imipramine 15 mg/kg), and this compound treated group(s) (dose range to be determined by pilot studies, e.g., 0.1, 0.5, 2 mg/kg).

    • Administer the compounds intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before the test session.

  • Pre-swim Session (Day 1):

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place each animal into the water for a 15-minute pre-swim session. This is to induce a state of helplessness.

    • After 15 minutes, remove the animals, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • 24 hours after the pre-swim session, administer the respective treatments.

    • 30-60 minutes post-administration, place the animals individually into the swim tank for a 5-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the this compound group compared to the vehicle control group suggests an antidepressant-like effect.

Protocol 2: Chronic Administration and Electrophysiological Recording of Dorsal Raphe 5-HT Neurons

Objective: To investigate the long-term effects of this compound on the activity of serotonin (B10506) neurons, a key mechanism for many antidepressants. This protocol is based on the methodology described by Haddjeri et al. (1991).[1]

Materials:

  • This compound

  • Osmotic minipumps (e.g., Alzet)

  • Male rats (e.g., Sprague-Dawley, 250-300g)

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Electrophysiological recording setup (amplifier, oscilloscope, data acquisition system)

  • 5-HT agonist (e.g., lysergic acid diethylamide - LSD) and antagonist (e.g., spiperone) for pharmacological characterization.

Procedure:

  • Chronic Drug Administration:

    • Anesthetize the rats.

    • Implant osmotic minipumps subcutaneously for sustained delivery of either vehicle or this compound (e.g., 0.5 mg/kg/day) for 2 or 14 days.

  • Animal Preparation for Electrophysiology:

    • After the chronic treatment period, anesthetize the rats.

    • Mount the animal in a stereotaxic apparatus.

    • Drill a hole in the skull above the dorsal raphe nucleus (DRN).

  • Extracellular Single-Unit Recording:

    • Lower a recording microelectrode into the DRN to record the spontaneous firing activity of presumed 5-HT neurons.

    • Identify 5-HT neurons based on their characteristic slow (0.5-2.5 Hz) and regular firing pattern and a long-duration positive action potential.

  • Pharmacological Challenges (optional):

    • Administer a 5-HT autoreceptor agonist like LSD intravenously to confirm the serotonergic nature of the recorded neuron (should inhibit firing).

    • In a separate cohort of chronically treated animals, test the sensitivity of somatodendritic 5-HT autoreceptors by generating a dose-response curve to LSD.

  • Data Analysis:

    • Measure the mean firing rate of 5-HT neurons in each treatment group.

    • Compare the firing rates between groups using appropriate statistical tests. A decrease in firing rate after 2 days, followed by a recovery after 14 days, would be consistent with the findings of Haddjeri et al. and indicative of an antidepressant-like adaptation of the 5-HT system.[1]

Mandatory Visualizations

Signaling Pathway

Flerobuterol_Signaling_Pathway Flerobuterol Flerobuterol hydrochloride Beta2AR β2-Adrenergic Receptor Flerobuterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases Serotonin_System Serotonergic System Modulation BDNF->Serotonin_System Antidepressant_Effects Antidepressant-like Effects Serotonin_System->Antidepressant_Effects Leads to

Caption: Proposed signaling pathway for Flerobuterol's antidepressant effects.

Experimental Workflow

Flerobuterol_Experimental_Workflow Animal_Models Animal Models (Rats or Mice) Flerobuterol_Admin This compound Administration (Acute or Chronic) Animal_Models->Flerobuterol_Admin Behavioral_Tests Behavioral Tests Flerobuterol_Admin->Behavioral_Tests Electrophysiology Electrophysiology Flerobuterol_Admin->Electrophysiology FST Forced Swim Test Behavioral_Tests->FST TST Tail Suspension Test Behavioral_Tests->TST Data_Analysis Data Analysis FST->Data_Analysis TST->Data_Analysis DRN_Recording Dorsal Raphe 5-HT Neuron Recording Electrophysiology->DRN_Recording DRN_Recording->Data_Analysis Conclusion Conclusion on Antidepressant Effects Data_Analysis->Conclusion

Caption: General experimental workflow for investigating Flerobuterol.

Conclusion

This compound shows promise as a potential antidepressant, with evidence pointing towards its ability to modulate the serotonergic system through a mechanism likely involving beta-2 adrenergic receptor activation. The provided protocols offer a framework for further investigation into its behavioral effects and underlying molecular mechanisms. The lack of extensive public data on Flerobuterol's behavioral effects highlights the need for further research to fully characterize its antidepressant profile. Future studies should aim to generate quantitative data in established behavioral models and further elucidate the specific signaling cascades involved in its therapeutic action.

References

Application Notes and Protocols: Flerobuterol Hydrochloride as a Tool Compound for In Vivo Serotonin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol (B1672768) hydrochloride, a preferential β2-adrenoceptor agonist, has demonstrated significant effects on the central serotonergic system. While not a direct ligand for serotonin (B10506) receptors, its ability to modulate serotonin synthesis and neurotransmission makes it a valuable in vivo tool compound. These application notes provide a framework for utilizing Flerobuterol hydrochloride to investigate the functional consequences of enhanced serotonergic tone in preclinical research.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms (+/-)-Flerobuterol HCl
Molecular Formula C12H18Cl2N2O.HCl
Molecular Weight 315.65 g/mol
Appearance White crystalline powder
Solubility Soluble in water and ethanol

Mechanism of Action on the Serotonin System

This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors. Its influence on the serotonin (5-HT) system is considered indirect. Studies in rats have shown that administration of flerobuterol leads to an increase in serotonin synthesis[1]. This is partly attributed to an elevation in the brain's availability of tryptophan, the precursor for 5-HT biosynthesis[1]. Electrophysiological studies have further demonstrated that sustained administration of flerobuterol enhances serotonergic neurotransmission[2]. Initially, this leads to a decrease in the firing rate of dorsal raphe 5-HT neurons, likely due to increased synaptic 5-HT activating inhibitory autoreceptors. However, with chronic treatment, these autoreceptors desensitize, resulting in a sustained enhancement of 5-HT transmission in postsynaptic regions like the hippocampus[2].

This indirect modulation of the serotonergic system makes this compound a useful tool for studying the downstream effects of increased synaptic serotonin, mimicking some of the effects of selective serotonin reuptake inhibitors (SSRIs).

Applications in Serotonin Research

  • In Vivo Investigation of Serotonergic Pathways: Flerobuterol can be used to activate serotonergic systems to study their role in various physiological and behavioral processes.

  • Modeling Enhanced Serotonergic Tone: It serves as a tool to mimic conditions of elevated synaptic serotonin, which is relevant to the study of antidepressant drug action and the pathophysiology of affective disorders.

  • Studying Autoreceptor Desensitization: The differential effects of acute versus chronic flerobuterol administration provide a model to investigate the mechanisms of 5-HT autoreceptor desensitization.

Experimental Protocols

In Vivo Microdialysis for Serotonin Measurement in the Rat Brain

This protocol describes a method to measure extracellular serotonin levels in specific brain regions of freely moving rats following this compound administration.

Materials:

  • This compound

  • Stereotaxic apparatus for rats

  • Microdialysis probes (e.g., CMA 12)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane)

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest (e.g., dorsal hippocampus or prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for at least 7 days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a flow rate of 1-2 µL/min.

    • Allow a stabilization period of at least 2 hours.

  • Baseline Sample Collection:

    • Collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., acetic acid).

    • Collect at least three stable baseline samples.

  • This compound Administration:

    • Prepare a sterile solution of this compound in saline.

    • Administer this compound via subcutaneous osmotic minipump for sustained delivery (e.g., 0.5 mg/kg/day) or via a single intraperitoneal injection[1][2].

  • Post-Administration Sample Collection:

    • Continue collecting dialysate fractions for at least 4 hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express serotonin levels as a percentage of the mean baseline concentration.

    • Perform statistical analysis to compare post-administration levels to baseline.

Behavioral Assay: Forced Swim Test (Porsolt Test) in Mice

This protocol assesses the potential antidepressant-like effects of this compound by measuring immobility in a forced swim test.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Glass cylinders (25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Video recording and analysis software

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle (saline) intraperitoneally 30 minutes before the test.

  • Forced Swim Test:

    • Fill the glass cylinders with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • Record the session for 6 minutes.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Compare the immobility time between the Flerobuterol-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

Data Presentation

Table 1: Summary of Reported In Vivo Effects of Flerobuterol on the Serotonergic System

ParameterSpeciesTreatment DurationDoseBrain Region(s)Observed EffectReference
Serotonin SynthesisRat2 days0.5 mg/kg/dayDorsal and median raphe, cortex, superior colliculusSignificant increase[1]
Serotonin SynthesisRat14 days0.5 mg/kg/dayParietal and occipital cortex, superior colliculusSustained increase[1]
Firing Rate of Dorsal Raphe 5-HT NeuronsRat2 days0.5 mg/kg/dayDorsal RapheMarked decrease[2]
Firing Rate of Dorsal Raphe 5-HT NeuronsRat14 days0.5 mg/kg/dayDorsal RapheReturn to normal levels[2]
Somatodendritic 5-HT Autoreceptor SensitivityRat14 days0.5 mg/kg/dayDorsal RapheDesensitization[2]
Serotonergic NeurotransmissionRat14 days0.5 mg/kg/dayDorsal HippocampusMarkedly enhanced[2]

Visualizations

Flerobuterol_Mechanism_of_Action Flerobuterol Flerobuterol Hydrochloride Beta2_AR β2-Adrenergic Receptor Flerobuterol->Beta2_AR Agonist Tryptophan_Transport Increased Brain Tryptophan Availability Beta2_AR->Tryptophan_Transport Indirect Effect Serotonin_Synthesis Increased Serotonin (5-HT) Synthesis Tryptophan_Transport->Serotonin_Synthesis Synaptic_5HT Increased Synaptic 5-HT Levels Serotonin_Synthesis->Synaptic_5HT Postsynaptic_Receptors Postsynaptic 5-HT Receptor Activation Synaptic_5HT->Postsynaptic_Receptors Physiological_Effect Downstream Physiological & Behavioral Effects Postsynaptic_Receptors->Physiological_Effect InVivo_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Day cluster_analysis Data Analysis Animal_Housing Acclimatize Animals Surgery Implant Microdialysis Guide Cannula Animal_Housing->Surgery Recovery Post-Surgical Recovery (≥ 7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Stabilization Stabilization Period (≥ 2 hours) Probe_Insertion->Stabilization Baseline Collect Baseline Dialysate Samples Stabilization->Baseline Drug_Admin Administer Flerobuterol HCl Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug_Collection HPLC Analyze Samples via HPLC-ED Post_Drug_Collection->HPLC Quantification Quantify Serotonin Levels HPLC->Quantification Stats Statistical Analysis Quantification->Stats Logical_Relationship Flerobuterol Flerobuterol HCl Administration Serotonin_Modulation Modulation of Serotonergic System Flerobuterol->Serotonin_Modulation causes Behavioral_Outcome Behavioral Outcome Serotonin_Modulation->Behavioral_Outcome leads to Physiological_Outcome Physiological Outcome Serotonin_Modulation->Physiological_Outcome leads to Conclusion Conclusion on Serotonin System Function Behavioral_Outcome->Conclusion informs Physiological_Outcome->Conclusion informs

References

Dosing Considerations for Flerobuterol Hydrochloride in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available preclinical data, including dosing, pharmacokinetics, and toxicology, for Flerobuterol hydrochloride is limited. The following application notes and protocols are substantially based on data from Clenbuterol (B1669167), a structurally and pharmacologically similar β2-adrenergic agonist. Researchers should use this information as a comparative reference and a guide for designing initial studies for this compound, with the understanding that species-specific dose adjustments and thorough dose-finding studies are imperative.

Introduction

This compound is a β2-adrenergic agonist, a class of compounds known for their bronchodilatory and tocolytic effects. In preclinical research, understanding the appropriate dosing regimen is critical for obtaining meaningful and reproducible results while ensuring animal welfare. This document provides a summary of dosing considerations, pharmacokinetic profiles of a related compound (Clenbuterol), and example protocols to guide the design of preclinical studies involving this compound.

Mechanism of Action: β2-Adrenergic Agonists

β2-adrenergic agonists like Flerobuterol bind to β2-adrenoceptors on the surface of smooth muscle cells, primarily in the airways. This interaction initiates a signaling cascade that leads to smooth muscle relaxation.

G Flerobuterol Flerobuterol HCl Beta2AR β2-Adrenergic Receptor Flerobuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of β2-adrenergic agonists.

Preclinical Dosing and Pharmacokinetics (Based on Clenbuterol Data)

The following tables summarize preclinical data for Clenbuterol in various animal models. This information can serve as a starting point for designing dose-range finding studies for this compound.

Table 1: Acute Toxicity of Clenbuterol

SpeciesRoute of AdministrationLD50Observed Toxic Signs
MouseOral80-175 mg/kgLethargy, increased heart rate, tonic-clonic convulsions[1]
RatOral80-175 mg/kgLethargy, increased heart rate, tonic-clonic convulsions[1]
DogOral400-800 mg/kgIncreased heart rate, salivation, lethargy, tonic-clonic convulsions[1]

Table 2: Pharmacokinetic Parameters of Clenbuterol

SpeciesDose and RouteTmaxCmaxt1/2 (elimination)Key Findings
Rat2 mg/kg (oral)2 h0.5 µg/mL26 hBiphasic elimination, predominantly renal excretion[2]
Rat5 mg/kg (oral)---Significant sex differences in plasma levels observed[3]
Dog2.5 mg/kg (oral)---Plasma levels differed significantly from rats[3]
HorseSingle IV dose-1.04 ng/mL (at time 0)9.2 hMono-exponential decline in plasma concentrations[4]
HorseMultiple oral doses0.25 h (after last dose)1302.6 ± 925.0 pg/mL12.9 hMono-exponential decline in terminal phase[4]

Experimental Protocols

General Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel compound like this compound.

G cluster_0 In Vitro cluster_1 In Vivo ReceptorBinding Receptor Binding Assays CellBased Cell-Based Functional Assays ReceptorBinding->CellBased DoseFinding Dose-Range Finding CellBased->DoseFinding PK Pharmacokinetics DoseFinding->PK Efficacy Efficacy Models PK->Efficacy Tox Toxicology Efficacy->Tox

Caption: Preclinical evaluation workflow for a novel compound.
Protocol: Dose-Range Finding Study in Rats

Objective: To determine the maximum tolerated dose (MTD) and to identify dose levels for subsequent efficacy and toxicology studies.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as appropriate for the compound's solubility)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for observation and measurement

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Dose Administration:

    • Divide animals into groups (n=3-5 per sex per group), including a vehicle control group.

    • Administer a single oral dose of this compound to each group at escalating dose levels (e.g., starting from a low dose extrapolated from in vitro data or based on data from similar compounds like Clenbuterol, and escalating by a factor of 2-3).

  • Observation:

    • Continuously monitor animals for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in activity, posture, breathing, convulsions).

    • Record observations at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and then daily for 14 days.

    • Measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

  • Data Analysis: Analyze data on clinical signs, body weight changes, and mortality to determine the MTD.

Protocol: Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.

Materials:

  • This compound

  • Vehicle

  • Beagle dogs (male and female)

  • Equipment for oral dosing and intravenous blood collection

  • Validated analytical method (e.g., LC-MS/MS) for quantifying Flerobuterol in plasma

Procedure:

  • Acclimatization and Health Screening: Ensure dogs are healthy and acclimated to the study environment.

  • Dose Administration:

    • Fast dogs overnight before dosing.

    • Administer a single oral dose of this compound (dose level selected based on dose-range finding studies).

  • Blood Sampling:

    • Collect blood samples (e.g., via cephalic or saphenous vein) into appropriate anticoagulant tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Process blood to obtain plasma and store frozen until analysis.

  • Plasma Analysis: Analyze plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

Safety and Toxicology Considerations

Based on data from related β2-agonists, preclinical safety studies for this compound should pay close attention to the cardiovascular system.

Potential Toxicological Findings (based on Clenbuterol):

  • Cardiovascular: Tachycardia is a common finding. In dogs, microscopically small lesions in the myocardium of the left ventricle have been observed with Clenbuterol, attributed to hypoxia resulting from severe tachycardia.[5]

  • Central Nervous System: At high doses, signs such as lethargy and convulsions have been reported for Clenbuterol.[1]

  • Reproductive Toxicology: At high doses, Clenbuterol has shown evidence of fetotoxicity in rats.[1]

Recommended Toxicology Studies:

  • Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).

  • Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity and reproductive toxicology studies as required for regulatory submissions.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Flerobuterol Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Flerobuterol hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

1. Poor Peak Shape: Peak Tailing

  • Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC and can arise from several factors.[1] Here are the potential causes and solutions:

    • Secondary Interactions: The basic amine group in Flerobuterol can interact with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase, leading to tailing.

      • Solution:

        • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will ensure the Flerobuterol molecule is fully protonated and reduces interactions with free silanols.[2]

        • Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of accessible free silanol groups.

        • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[3]

    • Column Overload: Injecting too much sample can lead to peak distortion.[4]

      • Solution: Reduce the sample concentration or the injection volume.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.[4][5]

      • Solution:

        • Use a guard column to protect the analytical column from strongly retained sample components.[6]

        • Flush the column with a strong solvent to remove contaminants.[7] If the problem persists, the column may need to be replaced.[1]

2. Poor Peak Shape: Peak Fronting

  • Question: I am observing peak fronting for my this compound peak. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur under specific conditions:[1]

    • Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting.[1]

      • Solution: Dilute the sample or decrease the injection volume.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.[1]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]

    • Low Column Temperature: In some cases, low temperatures can affect peak shape.[1]

      • Solution: Use a column oven to maintain a consistent and slightly elevated temperature (e.g., 25-30 °C).[6]

3. Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. How can I stabilize it?

  • Answer: Retention time shifts can indicate issues with the mobile phase, the pump, or the column.[7]

    • Mobile Phase Composition Changes:

      • Solution: Prepare fresh mobile phase daily.[8] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[8] Degas the mobile phase thoroughly to prevent air bubbles.[1]

    • Inconsistent Flow Rate:

      • Solution: Check for leaks in the system, from the pump to the detector.[1][7] Ensure the pump seals are in good condition and that there are no air bubbles in the pump head.[1][9]

    • Column Equilibration:

      • Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.[7] This is especially important when using gradient elution.

4. High Backpressure

  • Question: The backpressure in my HPLC system is unusually high. What should I check?

  • Answer: High backpressure is often caused by a blockage in the system.[1]

    • Solution:

      • Systematically Isolate the Blockage: Start by disconnecting the column and running the pump to check the pressure of the system without the column. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is likely in the tubing, injector, or in-line filter.

      • Check for Particulates: Filter your samples and mobile phases to remove any particulate matter.[7]

      • Column Blockage: If the column is blocked, try back-flushing it with a strong solvent. If this does not resolve the issue, the column frit may be plugged and require replacement, or the entire column may need to be replaced.[1]

5. Low Sensitivity / Small Peaks

  • Question: The peak for this compound is very small, even at what should be a detectable concentration. How can I improve the signal?

  • Answer: Low sensitivity can be due to several factors related to the sample, the HPLC system, or the detector settings.[4]

    • Improper Wavelength:

      • Solution: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound (around 245 nm).[3]

    • Sample Preparation Issues:

      • Solution: Inadequate sample extraction or purification can result in low analyte concentration.[7][10] Review your sample preparation protocol to ensure efficient extraction and minimal loss of the analyte.

    • System Leaks:

      • Solution: A leak in the system can lead to a reduced amount of sample reaching the detector.[4] Thoroughly inspect the system for any leaks.

Frequently Asked Questions (FAQs)

1. What is a good starting point for HPLC method development for this compound?

A good starting point for method development would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) with the pH adjusted to be acidic (pH 2-5).[3][11][12] UV detection at approximately 245 nm is suitable.[3]

2. How do I choose the right column for this compound separation?

The choice of column depends on the specific requirements of the analysis.

  • Reversed-Phase (C18, C8): These are the most common and are suitable for separating this compound from many impurities.[3][11]

  • Chiral Columns: If you need to separate the enantiomers of Flerobuterol, a chiral stationary phase is necessary.[13][14]

3. Why is the pH of the mobile phase important for the analysis of this compound?

This compound is a basic compound. The pH of the mobile phase affects its ionization state and its interaction with the stationary phase. At a low pH (e.g., below its pKa), it will be protonated, which generally leads to better peak shape on silica-based columns by minimizing interactions with silanol groups.[2]

4. What are the typical mobile phase compositions used for similar compounds?

Based on methods for related beta-agonists, common mobile phases include:

  • Acetonitrile:Water with 0.1% triethylamine, pH adjusted to 5.0 with formic acid.[11]

  • Ammonium acetate buffer (5 mM), 0.15% triethylamine (TEA), pH 7.5 with acetic acid: methanol (70:30, v/v).[3]

  • Potassium dihydrogen phosphate and heptane-1-sulfonic acid sodium salt in water (pH 4): acetonitrile (gradient).[12]

5. How can I improve the resolution between this compound and its impurities?

To improve resolution:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Try a Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Use Gradient Elution: A gradient run, where the concentration of the organic solvent is increased over time, can help to separate compounds with different polarities.[4]

  • Change the Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) can provide different selectivity.

Data Presentation

Table 1: Example HPLC Parameters for Beta-Agonist Analysis

ParameterMethod for Fenoterol hydrobromide[11]Method for Clenbuterol HCl[3]Method for Albuterol Sulfate (B86663) & Ipratropium (B1672105) Bromide[12]
Column Reversed-phase C18 (150 mm x 3.9 mm, 5 µm)Phenomenex Gemini NX C18 (250 x 4.6 mm, 5 µ)Inertsil C8-3 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% triethylamine, pH 5.0 with formic acidAmmonium acetate buffer (5 mM), 0.15% TEA, pH 7.5 with acetic acid: Methanol (70:30, v/v)A: Potassium dihydrogen phosphate and heptane-1-sulfonic acid sodium salt in water, pH 4 B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 276 nmPDA at 245 nmPDA at 210 nm
Injection Volume 10 µLNot specifiedNot specified
Elution Type IsocraticIsocraticGradient

Experimental Protocols

Protocol: General HPLC Method for this compound Quantification

  • Mobile Phase Preparation:

    • Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 using phosphoric acid.

    • The mobile phase will be a mixture of this buffer and acetonitrile. A starting composition of 80:20 (v/v) Buffer:Acetonitrile is recommended.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas it for at least 15 minutes using an ultrasonic bath or vacuum degassing.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For a formulated product (e.g., tablets), accurately weigh and crush a number of tablets to obtain a fine powder.

    • Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

    • Add the mobile phase to about 70% of the flask volume and sonicate for 15 minutes to dissolve the active ingredient.

    • Make up to the final volume with the mobile phase and mix well.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 245 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the standard solutions in increasing order of concentration.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes pressure Pressure Issue? retention_time->pressure No sol_rt Prepare Fresh Mobile Phase Check for Leaks Ensure Column Equilibration retention_time->sol_rt Yes sensitivity Low Sensitivity? pressure->sensitivity No high_pressure High Pressure pressure->high_pressure Yes end_node Problem Resolved sensitivity->end_node No sol_sensitivity Check Wavelength Review Sample Prep Check for Leaks sensitivity->sol_sensitivity Yes fronting Fronting tailing->fronting No sol_tailing Adjust pH Use End-capped Column Add Competing Base Reduce Concentration tailing->sol_tailing Yes sol_fronting Reduce Concentration Match Sample Solvent Use Column Oven fronting->sol_fronting Yes sol_tailing->end_node sol_fronting->end_node sol_rt->end_node low_pressure Low Pressure high_pressure->low_pressure No sol_high_pressure Isolate Blockage Filter Samples/Mobile Phase Back-flush Column high_pressure->sol_high_pressure Yes sol_low_pressure Check for Leaks Check Pump Seals low_pressure->sol_low_pressure Yes sol_high_pressure->end_node sol_low_pressure->end_node sol_sensitivity->end_node

Caption: HPLC Troubleshooting Decision Tree.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase 1. Prepare Mobile Phase (Buffer + Organic) standard_prep 2. Prepare Standard Solutions mobile_phase->standard_prep sample_prep 3. Prepare Sample Solutions standard_prep->sample_prep equilibration 4. Equilibrate HPLC System sample_prep->equilibration injection 5. Inject Samples & Standards equilibration->injection detection 6. Detect at 245 nm injection->detection integration 7. Integrate Peak Areas detection->integration calibration 8. Construct Calibration Curve integration->calibration quantification 9. Quantify Flerobuterol HCl calibration->quantification

Caption: Experimental Workflow for Flerobuterol HCl Analysis.

References

Flerobuterol hydrochloride stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flerobuterol Hydrochloride

Disclaimer: Specific long-term stability data for this compound is not extensively available in public literature. The following guidance is based on established principles of pharmaceutical stability testing and data from structurally related beta-2 adrenergic agonists, such as phenylethanolamines.

Frequently Asked Questions (FAQs)

Q1: My Flerobuterol HCl stock solution appears discolored after a few days at room temperature. What could be the cause?

A1: Discoloration is often a sign of chemical degradation, particularly oxidation or photodecomposition. Flerobuterol HCl, like other phenylethanolamine compounds, contains functional groups susceptible to oxidation. Exposure to light, oxygen (especially in solution), or trace metal ions can catalyze these reactions, leading to colored degradation products. We recommend preparing fresh solutions and storing them protected from light at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is advisable.

Q2: I observe a gradual loss of potency in my Flerobuterol HCl samples during my long-term stability study, even when stored under recommended conditions. What is a typical degradation rate?

A2: A gradual loss of potency is expected over time. The acceptable rate depends on the storage conditions and product specifications. Under long-term storage conditions (e.g., 25°C/60% RH), a typical expectation might be <2% degradation over the first year. Accelerated stability studies (e.g., 40°C/75% RH) are designed to predict this and will show a faster degradation rate.[1][2][3] Refer to the table below for representative data. If you observe degradation exceeding expected limits, it could indicate an issue with the container closure system or an unforeseen interaction with excipients.

Q3: My HPLC analysis shows new peaks appearing over time in my Flerobuterol HCl stability samples. What are these and are they critical?

A3: These new peaks likely represent degradation products. Forced degradation studies are essential to identify the potential degradation pathways and characterize these products.[4][5][6] Common degradation products for this class of compounds arise from oxidation of the amine or hydroxyl groups, or reactions involving other functional groups in the molecule.[7] The criticality of these impurities depends on regulatory guidelines (e.g., ICH Q3A/B), which set thresholds for reporting, identification, and toxicological qualification. Any degradation product exceeding the identification threshold requires structural elucidation.

Q4: Can I use the same analytical method for both initial purity testing and long-term stability studies?

A4: Not necessarily. A method for long-term stability must be "stability-indicating." This means it must be validated to prove it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8][9][10][11] This often requires more rigorous validation, including forced degradation studies, than a simple purity assay.[6][12]

Troubleshooting Guides

Issue 1: Rapid Degradation Under Accelerated Conditions (40°C/75% RH)
Symptom Possible Cause Troubleshooting Action
Assay value drops by >10% within 3 months.High Sensitivity to Heat/Humidity: The molecule may be intrinsically labile under these conditions.1. Confirm the performance of your stability chamber. 2. Analyze samples at intermediate time points (e.g., 1 month) to pinpoint the onset of degradation. 3. Consider proposing more protective packaging or a lower recommended storage temperature.
Formation of a single, major degradant peak.Specific Degradation Pathway: A particular chemical reaction (e.g., hydrolysis, oxidation) is being triggered.1. Perform forced degradation studies (acid, base, peroxide) to replicate and identify the degradant.[4][13] 2. If identified as hydrolysis, evaluate the role of moisture in the formulation and packaging. 3. If oxidative, consider adding an antioxidant or packaging under an inert atmosphere (e.g., nitrogen).
Physical changes (e.g., clumping, change in appearance).Hygroscopicity or Physical Instability: The material may be absorbing moisture, leading to physical and chemical changes.1. Measure water content at each stability pull. 2. Evaluate the container closure system for its moisture barrier properties.
Issue 2: Poor Peak Shape or Resolution in Stability-Indicating HPLC Method
Symptom Possible Cause Troubleshooting Action
Flerobuterol peak is tailing or fronting.Column Overload or Secondary Interactions: Injecting too much sample or interactions between the analyte and the stationary phase.1. Reduce injection concentration/volume. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic state. 3. Use a high-purity silica (B1680970) column (Type B).
Degradant peak co-elutes with the main Flerobuterol peak.Insufficient Method Specificity: The current method cannot resolve the impurity from the API.1. Adjust mobile phase composition (e.g., organic solvent ratio, pH). 2. Evaluate a different column chemistry (e.g., C18, Phenyl-Hexyl). 3. Modify the gradient slope to improve separation. 4. Use a photodiode array (PDA) detector to check for peak purity.

Data Presentation

Table 1: Representative Long-Term Stability Data for Flerobuterol HCl (Lot No. FBH-001)

Time PointStorage ConditionAssay (% of Initial)Total Degradation Products (%)
0 MonthsN/A99.8%0.15%
6 Months25°C / 60% RH99.5%0.38%
12 Months25°C / 60% RH99.1%0.75%
6 Months40°C / 75% RH97.2%2.65%

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationFlerobuterol HCl Degraded (%)Observations
0.1 M HCl24 hours at 60°C8.8%Major degradant peak at RRT 0.85.[14]
0.1 M NaOH24 hours at 60°C4.2%Minor degradant peak at RRT 0.91.
5% H₂O₂12 hours at 25°C15.3%Two major oxidative degradants observed.
Photostability (ICH Q1B)1.2 million lux hours9.0%Slight discoloration; multiple small degradant peaks.[14]
Thermal48 hours at 80°C6.5%Degradation profile similar to accelerated stability.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for Flerobuterol HCl

This protocol describes a method validated to be stability-indicating through forced degradation studies.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

    • Chromatographic data system (CDS).

  • Chromatographic Conditions:

    • Column: Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent.

    • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 4.7.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 70
      25.0 70
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 245 nm.[14]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (50 µg/mL): Accurately weigh and dissolve Flerobuterol HCl reference standard in a 50:50 mixture of Mobile Phase A and B (Diluent) to obtain the final concentration.

    • Sample Solution (50 µg/mL): Prepare the sample (e.g., from bulk drug or formulation) in the Diluent to achieve the same target concentration.

  • Validation Procedure (Specificity):

    • Conduct forced degradation studies as outlined in Table 2.

    • Inject the stressed samples into the HPLC system.

    • Confirm that all degradation product peaks are baseline-resolved from the main Flerobuterol HCl peak (Resolution > 2.0).

    • Perform peak purity analysis using the PDA detector to confirm the main peak is spectrally pure in the presence of degradants.

Visualizations

G cluster_main Hypothetical Flerobuterol HCl Degradation Pathway Flerobuterol Flerobuterol HCl (Parent Molecule) Oxidized_Amine N-Oxide Derivative Flerobuterol->Oxidized_Amine Oxidation (H₂O₂) Deaminated Deaminated Alcohol Flerobuterol->Deaminated Acid Hydrolysis (HCl) Photodegradant Photolytic Adduct Flerobuterol->Photodegradant Photolysis (Light) Hydrolytic_Product Hydrolytic Cleavage Product (if applicable) Flerobuterol->Hydrolytic_Product Base Hydrolysis (NaOH)

Caption: Hypothetical degradation pathways for Flerobuterol HCl under stress conditions.

G cluster_workflow Stability Study Experimental Workflow Start Place Samples in Stability Chambers Pull Pull Samples at Scheduled Time Points (0, 3, 6, 9, 12 mo) Start->Pull Prep Prepare Samples for Analysis (e.g., dissolve, dilute) Pull->Prep Analyze Analyze via Stability- Indicating HPLC Method Prep->Analyze Data Process Data: Assay, Impurities, Mass Balance Analyze->Data Report Compile Data and Generate Report Data->Report

Caption: Workflow for conducting a long-term pharmaceutical stability study.

G cluster_troubleshooting Troubleshooting OOS* Results in Stability Testing OOS Out-of-Specification (OOS) Result Detected (e.g., Low Assay) Check_Method Is the Analytical Method Performing Correctly? (Check System Suitability) OOS->Check_Method Start Investigation Check_Sample Was Sample Preparation and Handling Correct? Check_Method->Check_Sample Method OK Lab_Error Laboratory Error Confirmed Check_Method->Lab_Error Method Failed Check_Sample->Lab_Error Sample Prep Error No_Lab_Error No Laboratory Error Found Check_Sample->No_Lab_Error Sample Prep OK Investigate Investigate Product: - Check other batches - Review storage conditions - Assess container integrity No_Lab_Error->Investigate footnote *OOS: Out-of-Specification

Caption: Logic diagram for troubleshooting out-of-specification (OOS) stability results.

References

Technical Support Center: Minimizing Off-Target Effects of Flerobuterol Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Flerobuterol hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a preferential beta-2 adrenergic receptor (β2-AR) agonist. Its primary on-target effect is to bind to and activate β2-ARs, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the desired cellular response, such as smooth muscle relaxation.

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects of this compound can arise from several factors:

  • Binding to other adrenergic receptor subtypes: Although Flerobuterol is preferential for β2-ARs, at higher concentrations it may bind to and activate other adrenergic receptor subtypes, such as β1-ARs and α-ARs, leading to unintended cellular responses.

  • Biased signaling: Flerobuterol may act as a biased agonist, meaning it can preferentially activate certain downstream signaling pathways over others. For example, it might activate the Gs-cAMP pathway to a different extent than the β-arrestin pathway, which can lead to off-target effects like ERK1/2 phosphorylation.

  • Receptor desensitization and downregulation: Prolonged or high-concentration exposure to Flerobuterol can lead to the phosphorylation of the β2-AR by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G-protein, leading to desensitization (a decrease in response). β-arrestin binding can also trigger receptor internalization, leading to a reduction in the number of receptors on the cell surface (downregulation).

Q3: How can I minimize off-target effects in my cell-based assays?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Use the lowest effective concentration: Determine the optimal concentration of Flerobuterol that elicits a robust on-target response without significant off-target effects by performing a dose-response curve.

  • Optimize incubation time: Short-term stimulation is often sufficient to observe the primary on-target response (e.g., cAMP accumulation) and can minimize the occurrence of longer-term off-target effects like receptor desensitization and transcriptional changes.

  • Use a well-characterized cell line: Ensure the cell line used expresses the target receptor (β2-AR) at appropriate physiological levels and has a well-defined signaling background. Overexpression of the receptor can lead to artifacts.

  • Employ selective antagonists: To confirm that the observed effect is mediated by the intended receptor, use a selective antagonist for that receptor to see if the effect is blocked. Similarly, use antagonists for potential off-target receptors to see if they have an effect.

  • Monitor for off-target signaling: In addition to measuring the on-target response, consider assessing known off-target signaling pathways, such as ERK phosphorylation, to better characterize the compound's activity.

Troubleshooting Guides

Issue 1: High background signal or lack of a clear dose-response in cAMP assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Cell health and density issues Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Optimize cell seeding density to achieve a robust signal-to-background ratio.
Inappropriate stimulation buffer Use a stimulation buffer that maintains cell viability and does not interfere with the assay. The buffer should ideally contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
Incorrect Flerobuterol concentration range Perform a wider range of Flerobuterol concentrations in your dose-response experiment to ensure you capture the full sigmoidal curve.
Assay timing Optimize the stimulation time. For cAMP assays, a short stimulation time (e.g., 15-30 minutes) is often optimal.
Issue 2: Unexpected or inconsistent results in ERK phosphorylation assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High basal ERK phosphorylation Serum-starve the cells for several hours (4-12 hours) before stimulation to reduce basal ERK activity.
Transient nature of ERK phosphorylation Perform a time-course experiment to determine the peak of ERK phosphorylation, as the signal can be transient (often peaking between 2-10 minutes).
Cell lysis and sample preparation issues Ensure complete cell lysis and use phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of ERK.
Antibody quality Use high-quality, validated antibodies specific for both phosphorylated and total ERK for accurate normalization.
Issue 3: Significant receptor internalization observed at low Flerobuterol concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Receptor overexpression in the cell line Use a cell line with endogenous or near-physiological expression levels of the β2-AR. High receptor density can lead to increased agonist-induced internalization.
Prolonged incubation time Reduce the incubation time. Receptor internalization is a time-dependent process.
Cell line-specific factors The machinery for receptor internalization can vary between cell types. Characterize the internalization profile in your specific cell model.

Data Presentation

Table 1: Comparative Binding Affinity (Ki) and Functional Potency (EC50) of Select β-Adrenergic Agonists

CompoundReceptor SubtypeKi (nM)EC50 (cAMP accumulation) (nM)Selectivity (β2 vs β1)
Isoproterenol β1-AR105~1
β2-AR83
Salbutamol β1-AR25001000~100-fold
β2-AR2510
Formoterol β1-AR50020~50-fold
β2-AR100.4

Note: These values are approximate and can vary depending on the experimental conditions and cell type used.

Experimental Protocols

Cell-Based cAMP Accumulation Assay

This protocol is for measuring the on-target activation of the Gs-cAMP pathway by Flerobuterol.

Materials:

  • Cells expressing β2-AR (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (B1214883) (β-adrenergic antagonist)

  • Stimulation buffer (e.g., HBSS or serum-free medium)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Plating: Seed cells into the assay plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of Flerobuterol, isoproterenol, and propranolol in stimulation buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • For antagonist mode, pre-incubate cells with propranolol for 15-30 minutes.

    • Add the diluted compounds to the respective wells.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is for assessing a potential off-target or biased signaling effect of Flerobuterol.

Materials:

  • Cells expressing β2-AR

  • Cell culture medium

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Plating and Serum Starvation: Seed cells and grow to 80-90% confluency. Before stimulation, serum-starve the cells for 4-12 hours.

  • Cell Stimulation: Treat cells with different concentrations of Flerobuterol for various time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against phospho-ERK1/2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the antibody against total ERK1/2 for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Mandatory Visualizations

Gs_Signaling_Pathway Flerobuterol Flerobuterol Hydrochloride B2AR β2-Adrenergic Receptor Flerobuterol->B2AR Binds to G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: On-target Gs signaling pathway of Flerobuterol.

Off_Target_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2AR β2-AR GRK GRK B2AR->GRK Recruits & Activates B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits Flerobuterol Flerobuterol Flerobuterol->B2AR GRK->B2AR Phosphorylates ERK_Pathway ERK Signaling Cascade B_Arrestin->ERK_Pathway Activates Internalization Receptor Internalization B_Arrestin->Internalization Mediates

Caption: Off-target β-arrestin pathway activation.

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells treat_compound Treat with Flerobuterol (Dose-Response & Time-Course) plate_cells->treat_compound on_target On-Target Assay (cAMP Measurement) treat_compound->on_target off_target Off-Target Assay (ERK Phosphorylation) treat_compound->off_target analyze Data Analysis (EC50, Fold Change) on_target->analyze off_target->analyze end End analyze->end

Caption: General experimental workflow diagram.

Technical Support Center: Synthesis of Flerobuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Flerobuterol hydrochloride synthesis. Due to the limited specific literature on Flerobuterol synthesis optimization, this guide presents a proposed synthesis pathway based on established chemical principles and knowledge from structurally related compounds. All experimental protocols and troubleshooting advice should be considered as a starting point for further investigation and optimization in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible synthetic route for this compound starts from a commercially available substituted acetophenone, such as 2-fluoroacetophenone (B1329501). The synthesis would likely proceed through several key steps:

  • α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group of the acetophenone.

  • Amination: Substitution of the bromine atom with a suitable amino group, typically tert-butylamine (B42293).

  • Reduction: Reduction of the ketone functionality to a secondary alcohol.

  • Salt Formation: Conversion of the Flerobuterol free base to its hydrochloride salt for improved stability and handling.

Q2: What are the critical parameters affecting the yield in this synthesis?

A2: Several parameters can significantly impact the overall yield:

  • Reaction Temperature: Each step has an optimal temperature range that needs to be carefully controlled to maximize product formation and minimize side reactions.

  • Purity of Starting Materials: Impurities in the initial substrates can lead to the formation of undesired byproducts, complicating purification and reducing the yield.

  • Choice of Reagents and Solvents: The selection of brominating agents, bases for the amination step, reducing agents, and appropriate solvents is crucial for reaction efficiency.

  • Reaction Time: Monitoring the reaction progress and determining the optimal reaction time for each step is essential to prevent incomplete reactions or product degradation.

  • Purification Methods: Efficient purification at each stage is vital to remove byproducts and unreacted starting materials, which can interfere with subsequent steps.

Q3: What are some potential impurities that might form during the synthesis?

A3: Based on analogous syntheses, potential impurities could include:

  • Over-brominated or under-brominated species: Formed during the α-bromination step.

  • Byproducts from side reactions of the amino group: Such as the formation of dimers or other secondary amine-related impurities.

  • Unreacted intermediates: Carry-over of starting materials or intermediates from one step to the next.

  • Stereoisomers: The reduction of the ketone will create a chiral center, potentially leading to a racemic mixture of enantiomers if a non-stereoselective reducing agent is used.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in α-bromination step - Incomplete reaction. - Formation of multiple brominated byproducts. - Degradation of the starting material.- Increase reaction time or temperature cautiously while monitoring the reaction. - Use a milder brominating agent (e.g., N-Bromosuccinimide) or control the stoichiometry of bromine carefully. - Ensure the reaction is performed under anhydrous conditions if the reagents are moisture-sensitive.
Difficult purification after amination - Presence of multiple amine-related byproducts. - Incomplete reaction, leaving unreacted α-bromo ketone.- Use a larger excess of tert-butylamine to favor the desired substitution. - Optimize the reaction temperature and time to drive the reaction to completion. - Employ column chromatography with a suitable solvent system for purification.
Incomplete reduction of the ketone - Insufficient amount of reducing agent. - Inactive reducing agent.- Increase the molar equivalents of the reducing agent (e.g., sodium borohydride). - Use a freshly opened or properly stored reducing agent. - Consider a more powerful reducing agent if necessary, but be mindful of other functional groups.
Poor quality of this compound salt - Presence of impurities in the free base. - Improper solvent for precipitation/crystallization. - Incorrect pH during salt formation.- Ensure the Flerobuterol free base is of high purity before proceeding to salt formation. - Screen different solvents (e.g., isopropanol (B130326), ethanol (B145695), ethyl acetate) for optimal crystallization. - Carefully control the addition of hydrochloric acid to achieve the desired pH for precipitation.

Experimental Protocols

Proposed Synthesis of this compound

Disclaimer: The following is a proposed, hypothetical experimental protocol. It should be adapted and optimized by qualified researchers in a controlled laboratory setting. All procedures should be performed with appropriate safety precautions.

Step 1: α-Bromination of 2-Fluoroacetophenone

  • Dissolve 2-fluoroacetophenone (1 equivalent) in a suitable solvent such as methanol (B129727) or acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the flask at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude α-bromo-2-fluoroacetophenone. Purify by column chromatography if necessary.

Step 2: Amination with tert-Butylamine

  • Dissolve the α-bromo-2-fluoroacetophenone (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile.

  • Add tert-butylamine (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water to remove excess tert-butylamine and its salt.

  • Dry the organic layer and concentrate to yield the crude amino-ketone intermediate. Purify by column chromatography.

Step 3: Reduction of the Ketone

  • Dissolve the amino-ketone intermediate (1 equivalent) in methanol or ethanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (B1222165) (1.5-2 equivalents) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water, and dry the organic layer.

  • Concentrate the solution to obtain the crude Flerobuterol free base.

Step 4: Formation of this compound

  • Dissolve the purified Flerobuterol free base in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise while stirring until the solution becomes acidic.

  • Stir the mixture to allow for the precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Parameters for Optimization of this compound Synthesis Yield

StepParameter to OptimizeRange/Conditions to TestMetric for Success
α-Bromination Brominating AgentBromine, N-BromosuccinimideYield and purity of α-bromo-2-fluoroacetophenone
SolventMethanol, Acetic Acid, DichloromethaneReaction time, yield, and ease of work-up
Temperature0 °C, Room Temperature, 40 °CMinimization of byproducts
Amination Molar ratio of tert-butylamine2 eq., 3 eq., 4 eq.Reaction completion time and yield
SolventTHF, Acetonitrile, EthanolReaction rate and product solubility
TemperatureRoom Temperature, 50 °C, RefluxConversion rate and byproduct formation
Reduction Reducing AgentSodium borohydride, Lithium aluminum hydride (use with caution)Yield and stereoselectivity (if desired)
SolventMethanol, EthanolReaction rate and ease of work-up
Temperature0 °C, Room TemperatureControl of reaction and side reactions
Salt Formation Solvent for CrystallizationIsopropanol, Ethanol, Ethyl Acetate, Diethyl EtherCrystal quality and yield of the hydrochloride salt
pH1-2, 3-4Completeness of precipitation

Visualizations

experimental_workflow start Start: 2-Fluoroacetophenone bromination Step 1: α-Bromination (e.g., Br2, CH3OH) start->bromination amination Step 2: Amination (tert-Butylamine, THF) bromination->amination Purification reduction Step 3: Ketone Reduction (NaBH4, Methanol) amination->reduction Purification salt_formation Step 4: Salt Formation (HCl, Isopropanol) reduction->salt_formation Purification end_product End Product: This compound salt_formation->end_product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Overall Yield check_step1 Problem in α-Bromination? low_yield->check_step1 Yes check_step2 Problem in Amination? low_yield->check_step2 No solution1 Optimize Bromination: - Change reagent - Adjust temperature/time check_step1->solution1 check_step3 Problem in Reduction? check_step2->check_step3 No solution2 Optimize Amination: - Increase amine excess - Change solvent check_step2->solution2 Yes check_step4 Problem in Salt Formation? check_step3->check_step4 No solution3 Optimize Reduction: - Use fresh reducing agent - Increase equivalents check_step3->solution3 Yes solution4 Optimize Crystallization: - Screen solvents - Control pH check_step4->solution4 Yes

Caption: A logical troubleshooting workflow for addressing low yield issues.

Addressing variability in animal studies with Flerobuterol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Flerobuterol hydrochloride in animal studies. The information aims to address common sources of variability and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Flerobuterol is a beta-2 adrenergic receptor agonist. Its mechanism of action involves binding to and activating beta-2 adrenergic receptors on the surface of cells. This activation stimulates the enzyme adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological effects such as smooth muscle relaxation (bronchodilation) and increased protein synthesis in skeletal muscle.

Q2: What are the common applications of this compound in animal studies?

Flerobuterol and other beta-2 agonists are often used in animal models to study:

  • Respiratory conditions: Due to its bronchodilatory effects, it is relevant for asthma and other obstructive airway disease models.

  • Muscle growth and atrophy: It is known to increase skeletal muscle mass and protein content, making it a tool for studying muscle hypertrophy and preventing muscle wasting.

  • Metabolic effects: It can influence fat metabolism by stimulating lipolysis and reducing fat accretion.

  • Neurological effects: Some studies have investigated its impact on the central nervous system, including its influence on neurotransmitter systems like serotonin.[1]

Q3: What are the main sources of variability when using this compound in animal studies?

Variability in animal studies with Flerobuterol can be significant and arise from several factors:

  • Species and Strain Differences: Different animal species and even different strains of the same species can exhibit varied responses to beta-2 agonists due to genetic differences in receptor density, distribution, and downstream signaling pathways.[2]

  • Animal Characteristics: Factors such as age, sex, and health status of the animals can influence the drug's effects.

  • Dosage and Administration Route: The dose and method of administration (e.g., oral gavage, subcutaneous injection, osmotic pumps) significantly impact the bioavailability and pharmacokinetic profile of the drug.

  • Environmental Factors: The testing environment, including lighting, noise, and handling procedures, can affect the animals' baseline physiology and their response to the drug.

  • Experimental Protocol Variations: Minor differences in experimental procedures, such as the timing of drug administration relative to testing and habituation protocols, can lead to inconsistent results.

Troubleshooting Guides

Issue 1: High Variability in Body Composition Changes (Muscle Gain, Fat Loss)

  • Observed Problem: You are observing inconsistent or highly variable changes in muscle mass and/or fat deposition in animals treated with the same dose of this compound.

Potential Cause Recommended Solution
Inconsistent Drug Administration Ensure precise and consistent administration. For oral gavage, verify proper technique to avoid accidental tracheal administration. For injections, rotate injection sites. For long-term studies, consider using osmotic minipumps for continuous and consistent delivery.[1]
Genetic Variability Use a genetically homogeneous animal strain from a consistent supplier. If high variability persists, increase the number of animals per group to improve statistical power.
Dietary Inconsistencies Ensure all animals have ad libitum access to the same diet and water. Monitor food and water intake, as beta-2 agonists can affect appetite. The protein content of the diet can influence the anabolic effects of the drug.
Environmental Stress Acclimate animals to the housing and testing environment for a sufficient period before the experiment begins. Maintain consistent light-dark cycles, temperature, and humidity. Minimize noise and disturbances.

Issue 2: Inconsistent Behavioral or Physiological Readouts

  • Observed Problem: You are observing high variability in behavioral tests (e.g., locomotor activity) or physiological measurements (e.g., heart rate, blood pressure) in Flerobuterol-treated animals.

Potential Cause Recommended Solution
Circadian Rhythm Effects Conduct all behavioral testing and physiological measurements at the same time of day to control for diurnal variations.
Lack of Habituation Properly habituate animals to the testing apparatus and procedures before data collection. Novelty-induced stress can confound results.
Handling Stress Handle animals consistently and gently. If possible, have the same researcher handle the animals throughout the study.
Off-Target Effects At higher doses, beta-2 agonists can have effects on other adrenergic receptors (e.g., beta-1), leading to cardiovascular side effects like tachycardia. Consider performing a dose-response study to find the optimal dose with minimal side effects.

Data Presentation

Quantitative Data for Beta-2 Agonists (Clenbuterol as an analogue for Flerobuterol)

Disclaimer: The following data is for Clenbuterol (B1669167) hydrochloride, a structurally and functionally similar beta-2 adrenergic agonist. This data is provided as a reference, and specific results with this compound may vary.

Table 1: Effects of Clenbuterol on Body Composition in Rats

ParameterControlClenbuterol-TreatedPercent ChangeReference
Gastrocnemius Muscle Mass (g) 1.58 ± 0.042.02 ± 0.05+27.8%[3]
Carcass Protein Content (%) 19.8 ± 0.325.7 ± 0.4+29.8%[3]
Carcass Fat Content (%) 13.2 ± 0.78.4 ± 0.5-36.4%[4]

Table 2: Toxicology Data for Clenbuterol Hydrochloride in Rodents

SpeciesRouteParameterValueReference
Mouse OralLD5080 - 180 mg/kg[5]
Mouse IntravenousLD50 (laevo-form)23.8 mg/kg[5]
Rat Oral (2-year study)NOAEL (No Observed Adverse Effect Level)< 0.1 mg/kg/day (based on increased heart weight)[5]

Experimental Protocols

Protocol 1: Evaluation of Anabolic Effects of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to two groups (n=8-10 per group): Vehicle control and Flerobuterol-treated.

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile saline.

    • For long-term studies, load osmotic minipumps with the Flerobuterol solution to deliver a constant dose (e.g., 0.5 mg/kg/day) for 14-28 days.[6]

    • Surgically implant the minipumps subcutaneously in the dorsal region under appropriate anesthesia.

    • The control group should be implanted with minipumps containing the vehicle (sterile saline).

  • Housing and Diet: House animals individually in a temperature and light-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Data Collection:

    • Record body weight daily.

    • At the end of the treatment period, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus, tibialis anterior).

    • Measure and record the wet weight of the dissected muscles.

    • Epididymal fat pads can also be dissected and weighed as an indicator of fat mass.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., Student's t-test or ANOVA) to compare the muscle and fat pad weights between the control and treated groups.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Beta2_AR Beta-2 Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Flerobuterol Flerobuterol hydrochloride Flerobuterol->Beta2_AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Muscle Protein Synthesis, Smooth Muscle Relaxation) PKA->Physiological_Effects Leads to

Caption: this compound signaling pathway.

Experimental_Workflow Acclimation Animal Acclimation (1 week) Grouping Random Group Assignment (Control vs. Flerobuterol) Acclimation->Grouping Drug_Admin Drug Administration (e.g., Osmotic Pump Implantation) Grouping->Drug_Admin Treatment Treatment Period (e.g., 14-28 days) Drug_Admin->Treatment Data_Collection Data Collection (Body Weight, etc.) Treatment->Data_Collection Euthanasia Euthanasia and Tissue Dissection Data_Collection->Euthanasia Analysis Data Analysis Euthanasia->Analysis Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Dose_Admin Dosage and Administration Consistent? Start->Dose_Admin Check Animal_Factors Animal Strain, Sex, Age Controlled? Start->Animal_Factors Check Environment Environmental Factors Standardized? Start->Environment Check Protocol Experimental Protocol Followed Precisely? Start->Protocol Check Solution1 Refine administration technique. Consider osmotic pumps. Dose_Admin->Solution1 If No Solution2 Use a single, reliable supplier. Increase sample size. Animal_Factors->Solution2 If No Solution3 Ensure consistent housing conditions. Standardize handling. Environment->Solution3 If No Solution4 Review and standardize all experimental steps. Protocol->Solution4 If No

References

Technical Support Center: Flerobuterol Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flerobuterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential degradation products of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the forced degradation and analysis of this compound.

1. Question: I am observing unexpected peaks in my HPLC chromatogram during the analysis of a this compound sample subjected to stress conditions. How can I identify these potential degradants?

Answer:

Unexpected peaks in your chromatogram are a common outcome of forced degradation studies and likely represent degradation products of this compound. A systematic approach is necessary to identify these compounds.

Experimental Protocol: Forced Degradation and Analysis of this compound

This protocol outlines the steps to induce and analyze the degradation of this compound. Forced degradation, or stress testing, helps in understanding the intrinsic stability of the molecule and identifying likely degradation products.[1] An extent of degradation of 5-20% is generally considered suitable for most analytical methods.

  • Materials:

    • This compound active pharmaceutical ingredient (API)

    • Hydrochloric acid (HCl), 0.1 M to 1 M[2]

    • Sodium hydroxide (B78521) (NaOH), 0.1 M to 1 M[2]

    • Hydrogen peroxide (H₂O₂), 3% to 30%

    • High-purity water

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Phosphate (B84403) buffer

    • Sample vials (amber vials for photostability studies)

    • pH meter

    • HPLC system with UV/PDA detector

    • LC-MS system for mass identification

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (start with 0.1 M). Keep the mixture at room temperature or heat to 50-60°C if no degradation is observed.[2] Monitor the reaction over several hours, taking samples at various time points. Neutralize the samples with NaOH before analysis.

      • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (start with 0.1 M). Follow the same procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.

      • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ (start with 3%). Keep the mixture at room temperature and protected from light. Monitor the reaction and quench if necessary.

      • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) in a stability chamber.

      • Photolytic Degradation: Expose a solid sample or a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2] A control sample should be kept in the dark.

    • Sample Analysis:

      • Analyze the stressed samples using a stability-indicating HPLC method. A common approach is reversed-phase HPLC with a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile or methanol.

      • For the identification of degradation products, utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

Troubleshooting Decision Tree

G start Unexpected Peak in Chromatogram check_blank Analyze a blank (solvent) injection? start->check_blank peak_in_blank Peak present in blank? check_blank->peak_in_blank solvent_impurity Impurity from solvent or system. Investigate mobile phase and system cleanliness. peak_in_blank->solvent_impurity Yes peak_not_in_blank Peak not in blank peak_in_blank->peak_not_in_blank No check_control Analyze an unstressed control sample? peak_not_in_blank->check_control peak_in_control Peak present in control? check_control->peak_in_control related_substance Related substance or synthesis impurity. Refer to API specification. peak_in_control->related_substance Yes degradation_product Potential degradation product. peak_in_control->degradation_product No lc_ms_analysis Perform LC-MS analysis to determine m/z. degradation_product->lc_ms_analysis propose_structure Propose structure based on m/z and Flerobuterol's structure. lc_ms_analysis->propose_structure characterize Isolate and characterize using spectroscopic techniques (e.g., NMR). propose_structure->characterize

Caption: Troubleshooting flowchart for identifying unknown peaks.

2. Question: My forced degradation experiments are either showing no degradation or complete degradation of this compound. How can I optimize the stress conditions?

Answer:

Optimizing stress conditions is crucial to achieve a target degradation of 5-20%, which is ideal for identifying and quantifying degradation products.

  • For No or Low Degradation:

    • Increase the concentration of the stress agent (e.g., use 1 M HCl instead of 0.1 M).[2]

    • Increase the temperature. Chemical reactions generally accelerate at higher temperatures.

    • Extend the exposure time.

  • For Complete Degradation:

    • Decrease the concentration of the stress agent.

    • Lower the temperature.

    • Shorten the exposure time.

It is recommended to perform a time-course study to understand the kinetics of the degradation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound based on its chemical structure?

A1: The chemical structure of this compound (alpha-((tert-Butylamino)methyl)-o-fluorobenzyl alcohol) contains a benzyl (B1604629) alcohol moiety and a tert-butylamino group, which are susceptible to specific types of degradation.

  • Oxidation: The benzyl alcohol group can be oxidized to the corresponding benzaldehyde (B42025) and further to benzoic acid.[3][4]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature conditions could potentially lead to reactions.

  • Photodegradation: Aromatic compounds can be susceptible to photolytic degradation.

  • Degradation of the tert-butyl group: The tert-butyl group can undergo oxidation to form hydroxylated metabolites.[5]

G Flerobuterol This compound Oxidation Oxidation (e.g., H2O2) Flerobuterol->Oxidation Hydrolysis Hydrolysis (Acid/Base) Flerobuterol->Hydrolysis Photolysis Photolysis (UV/Vis Light) Flerobuterol->Photolysis Degradant1 Oxidized Product (e.g., Aldehyde/Carboxylic Acid) Oxidation->Degradant1 Degradant2 Hydrolytic Products Hydrolysis->Degradant2 Degradant3 Photodegradation Products Photolysis->Degradant3

Caption: Potential degradation pathways of Flerobuterol.

Q2: What analytical techniques are most suitable for the identification and quantification of this compound and its degradation products?

A2: A combination of chromatographic and spectroscopic techniques is generally employed.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the primary technique for separating and quantifying the parent drug and its impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated impurities, NMR is the gold standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile impurities.

Q3: How should I present the data from my this compound forced degradation studies?

A3: Data should be presented in a clear and organized manner, typically in tabular format, to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Assay of Flerobuterol% Total ImpuritiesNumber of DegradantsMajor Degradant(s) (% Area)Mass Balance (%)
Control 99.80.21Imp-A (0.2)100.0
Acid Hydrolysis (0.1 M HCl, 60°C, 8h) 90.59.53Imp-B (4.2), Imp-C (3.1)99.7
Base Hydrolysis (0.1 M NaOH, RT, 4h) 85.214.84Imp-D (7.5), Imp-E (3.9)99.5
Oxidative (3% H₂O₂, RT, 24h) 88.911.12Imp-F (8.3)99.8
Thermal (80°C, 48h) 95.14.92Imp-A (2.5), Imp-G (1.8)100.1
Photolytic (ICH Q1B, 24h) 92.77.33Imp-H (5.1)99.6

Q4: What is the importance of mass balance in forced degradation studies?

A4: Mass balance is a critical parameter in forced degradation studies. It is the process of accounting for all the drug material after degradation. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected by the analytical method.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G start Start: Flerobuterol HCl Sample stress_testing Forced Degradation (Stress Testing) - Acid - Base - Oxidation - Heat - Light start->stress_testing hplc_analysis HPLC-UV/PDA Analysis stress_testing->hplc_analysis peak_detection Detect and Quantify Peaks hplc_analysis->peak_detection mass_balance Calculate Mass Balance peak_detection->mass_balance significant_degradation Significant Degradation? mass_balance->significant_degradation lc_ms_identification LC-MS for m/z of Unknowns significant_degradation->lc_ms_identification Yes report Report Findings significant_degradation->report No structure_elucidation Structure Elucidation (e.g., NMR) lc_ms_identification->structure_elucidation structure_elucidation->report

Caption: Experimental workflow for forced degradation studies.

References

Enhancing the specificity of Flerobuterol hydrochloride in binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Flerobuterol (B1672768) hydrochloride in binding assays. The information is tailored for scientists and professionals in drug development engaged in characterizing the binding specificity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Flerobuterol hydrochloride and what is its primary target?

Flerobuterol is a beta-2 adrenergic receptor agonist. Its primary target is the beta-2 adrenergic receptor (β2AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle relaxation.

Q2: How can I determine the binding affinity and specificity of this compound?

Radioligand binding assays are the gold standard for determining the binding affinity (typically reported as Kᵢ or IC₅₀ values) and specificity of a compound.[1] These assays involve competing the unlabeled this compound against a radiolabeled ligand known to bind to the target receptor. To assess specificity, similar assays should be performed on other relevant receptors, such as beta-1 (β1AR) and beta-3 (β3AR) adrenergic receptors.

Q3: What are some common radioligands used for beta-adrenergic receptor binding assays?

Commonly used radioligands for beta-adrenergic receptor binding assays include:

  • [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist)

  • [¹²⁵I]-Cyanopindolol (a non-selective beta-adrenergic antagonist)

  • [³H]-Dihydroalprenolol (DHA) (a non-selective beta-adrenergic antagonist)

Q4: Are there known off-target effects for this compound?

Q5: How does the selectivity of Flerobuterol compare to other beta-2 agonists?

Direct comparative binding data for Flerobuterol is limited. However, the selectivity of beta-2 agonists can vary significantly. For instance, salmeterol (B1361061) and formoterol (B127741) are known to be highly selective for the beta-2 adrenoceptor over beta-1 or beta-3.[1] Clenbuterol (B1669167), which is structurally similar to Flerobuterol, also shows selectivity for the beta-2 adrenoceptor.[4] It is crucial to experimentally determine the selectivity profile of Flerobuterol in your specific assay system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the ligand or compound with the filter or plate material.4. Inappropriate blocking agent.1. Use a radioligand concentration at or below its Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider using low-binding plates.4. Optimize the concentration of bovine serum albumin (BSA) in the binding buffer.
Low Specific Binding Signal 1. Low receptor expression in the cell/tissue preparation.2. Inactive receptor preparation.3. Insufficient incubation time.4. Incorrect assay buffer composition.1. Use a cell line with higher receptor expression or a tissue known to have high receptor density.2. Ensure proper membrane preparation and storage to maintain receptor integrity.3. Perform a time-course experiment to determine the time to reach binding equilibrium.4. Verify the pH, ionic strength, and presence of necessary co-factors (e.g., Mg²⁺) in the assay buffer.
Poor Reproducibility 1. Inconsistent pipetting.2. Variability in cell/membrane preparation.3. Temperature fluctuations during incubation.4. Incomplete filtration or washing.1. Use calibrated pipettes and consistent technique. Consider automated liquid handlers for high-throughput assays.2. Standardize the protocol for cell culture, harvesting, and membrane preparation.3. Use a temperature-controlled incubator and ensure uniform temperature across the plate.4. Ensure consistent and complete filtration for all wells.
Unexpected IC₅₀ or Kᵢ Values 1. Incorrect concentration of radioligand or competitor.2. Degradation of this compound or radioligand.3. Assay not at equilibrium.4. Incorrect application of the Cheng-Prusoff equation.1. Accurately determine the concentration and specific activity of the radioligand. Prepare fresh serial dilutions of this compound for each experiment.2. Check the stability of the compounds under the assay conditions.3. Ensure the incubation time is sufficient to reach equilibrium.4. The Cheng-Prusoff equation is valid only under specific assumptions. Ensure your experimental conditions meet these criteria.

Quantitative Data Summary

Table 1: Comparative Binding Affinities (Kᵢ in nM) of Beta-Adrenergic Agonists at Human Beta-Adrenoceptor Subtypes

Compoundβ₁AR Kᵢ (nM)β₂AR Kᵢ (nM)β₃AR Kᵢ (nM)β₂ vs β₁ Selectivity RatioReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Clenbuterol386.3Data Not Available6.0[4]
Salbutamol~1800~62~2000~29[1]
Formoterol~240~4.5~1200~53[1]
Salmeterol~11000~3.9~3200~2820[1]
Isoprenaline~45~30~1101.5[1]

Note: Data for clenbuterol was obtained from rat tissues and may not be directly comparable to human receptor data.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound at β₂AR

This protocol describes a competitive binding assay using membranes from cells expressing the human β₂AR and [³H]-CGP 12177 as the radioligand.

Materials:

  • Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human β₂AR.

  • Radioligand: [³H]-CGP 12177 (specific activity ~40-60 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Control: Propranolol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/C or GF/B filter plates, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 30 minutes.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane aliquot on ice.

    • Resuspend the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of membrane suspension + 50 µL of assay buffer + 50 µL of [³H]-CGP 12177.

    • Non-specific Binding (NSB): 50 µL of membrane suspension + 50 µL of Propranolol (10 µM) + 50 µL of [³H]-CGP 12177.

    • Flerobuterol Competition: 50 µL of membrane suspension + 50 µL of this compound (at various concentrations) + 50 µL of [³H]-CGP 12177.

    • The final concentration of [³H]-CGP 12177 should be at or near its Kd for the β₂AR.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash each well 3-4 times with 200 µL of ice-cold wash buffer.

  • Counting:

    • Dry the filter plate at 50°C for 30-60 minutes.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Ligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Flerobuterol Dilutions Compound_Prep->Incubation Filtration Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway Flerobuterol Flerobuterol Beta2AR β₂-Adrenergic Receptor Flerobuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

References

Flerobuterol Hydrochloride Interference in Analytical Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flerobuterol (B1672768) hydrochloride. The information provided aims to address common challenges encountered during analytical assays, with a focus on interference, cross-reactivity, and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of interference in immunoassays for flerobuterol?

A1: Immunoassays for flerobuterol are susceptible to cross-reactivity from structurally similar compounds, particularly other β2-adrenergic agonists. Due to the high structural similarity between flerobuterol and other β2-agonists, antibodies developed against one compound may bind to others, leading to false-positive results or inaccurate quantification. For instance, studies on the related compound clenbuterol (B1669167) have shown significant cross-reactivity with salbutamol (B1663637) and mabuterol.[1] The degree of cross-reactivity often depends on the specific antibody and the assay format.[2][3]

Q2: What are matrix effects in LC-MS/MS analysis of flerobuterol and how can they be minimized?

A2: Matrix effects are a common source of interference in LC-MS/MS analysis and refer to the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., urine, plasma).[4] These effects can lead to ion suppression or enhancement, resulting in poor accuracy and reproducibility. Biological matrices are complex and contain various substances like salts, lipids, and proteins that can interfere with the analysis.[4][5]

To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are crucial for removing interfering components from the sample matrix.[4][6][7]

  • Chromatographic Separation: Optimizing the chromatographic method to separate flerobuterol from matrix components is essential.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.

  • Use of an Internal Standard: An isotopically labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

Q3: How stable is flerobuterol hydrochloride in solution and what are its potential degradation products?

A3: The stability of this compound can be influenced by factors such as pH, light, and temperature. A stability-indicating assay for the related compound clenbuterol hydrochloride showed significant degradation under acidic conditions (8.78%) and exposure to sunlight (9%).[8] No significant degradation was observed under neutral, basic, oxidative, or thermal stress conditions.[8] Therefore, it is recommended to protect flerobuterol solutions from light and to use buffered solutions to maintain a stable pH. Degradation products may result from reactions such as hydrolysis or oxidation, and a stability-indicating analytical method should be used to separate and quantify these degradants.[8][9]

Q4: What is the expected mass spectrometry fragmentation pattern for flerobuterol?

Troubleshooting Guides

High Variability or Poor Recovery in LC-MS/MS Analysis of Flerobuterol

This guide provides a step-by-step approach to troubleshoot high variability or poor recovery in the quantification of flerobuterol by LC-MS/MS.

Step 1: Evaluate Sample Preparation

  • Problem: Inefficient extraction of flerobuterol from the sample matrix.

  • Solution:

    • Review your sample preparation protocol. Ensure that the chosen method (e.g., SPE, LLE, protein precipitation) is appropriate for the sample matrix.

    • Optimize the extraction parameters, such as the pH of the sample, the type and volume of the extraction solvent, and the washing and elution steps in SPE.

    • For protein-rich samples like plasma, ensure complete protein precipitation.

    • Consider using a different sample preparation technique if the current one is not providing adequate recovery.

Step 2: Investigate Matrix Effects

  • Problem: Ion suppression or enhancement due to co-eluting matrix components.

  • Solution:

    • Perform a post-extraction addition experiment to assess the magnitude of matrix effects. This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.

    • If significant matrix effects are observed, improve the sample cleanup procedure to remove the interfering components.

    • Optimize the chromatographic separation to separate flerobuterol from the interfering peaks.

    • Employ matrix-matched calibration curves.

    • Use a stable isotope-labeled internal standard if available.

Step 3: Check Instrument Performance

  • Problem: Issues with the LC-MS/MS system.

  • Solution:

    • Verify the performance of the LC system, including the pump, autosampler, and column. Check for consistent retention times and peak shapes.

    • Ensure the mass spectrometer is properly tuned and calibrated.

    • Optimize the MS parameters for flerobuterol, including the precursor and product ion selection, collision energy, and ion source settings.

Step 4: Assess Analyte Stability

  • Problem: Degradation of flerobuterol during sample collection, storage, or processing.

  • Solution:

    • Evaluate the stability of flerobuterol under your experimental conditions.

    • Ensure samples are stored at the appropriate temperature and protected from light.

    • Minimize the time between sample collection and analysis.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of clenbuterol, a structurally related β2-agonist, which can serve as a reference for flerobuterol analysis.

Table 1: Cross-Reactivity of a Clenbuterol Immunoassay with Other β2-Agonists

CompoundCross-Reactivity (%)
Clenbuterol100
Salbutamol65[1]
Mabuterol36[1]
Terbutaline0.5[1]
Ractopamine0[1]
Fenoterol0[1]

Table 2: Recovery and Matrix Effect for Clenbuterol in Urine using Online-SPE-UHPLC-MS/MS

QC Level (ng/mL)Recovery (%)Matrix Effect (%)
Low (0.2)105.3-8.7
Medium (2.0)102.1-5.4
High (10.0)100.2-3.1

(Data adapted from a study on clenbuterol analysis in urine)[11]

Experimental Protocols

Protocol: Quantification of Flerobuterol in Human Urine by LC-MS/MS

This protocol is adapted from a validated method for clenbuterol analysis and should be optimized and validated for flerobuterol.[11]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., flerobuterol-d9).

  • Vortex the sample for 30 seconds.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of flerobuterol. For clenbuterol, common transitions are m/z 277.1 → 203.1 and 277.1 → 259.1.[11]

Mandatory Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling Pathway Flerobuterol Flerobuterol Beta2_AR β2-Adrenergic Receptor Flerobuterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes

Caption: β2-Adrenergic Receptor Signaling Pathway for Flerobuterol.

G cluster_1 Experimental Workflow for Flerobuterol Analysis Sample Urine Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental Workflow for Flerobuterol Analysis in Urine.

G cluster_2 Troubleshooting Decision Tree for Poor LC-MS/MS Data Start Poor Recovery or High Variability Check_SP Review Sample Prep Start->Check_SP Start Check_ME Assess Matrix Effects Check_SP->Check_ME Efficient Optimize_SP Optimize Sample Prep Check_SP->Optimize_SP Inefficient Check_Instrument Check Instrument Performance Check_ME->Check_Instrument Insignificant Improve_Cleanup Improve Cleanup / Use IS Check_ME->Improve_Cleanup Significant Calibrate Calibrate / Tune MS Check_Instrument->Calibrate Poor Performance Resolved Issue Resolved Check_Instrument->Resolved Good Performance Optimize_SP->Resolved Improve_Cleanup->Resolved Calibrate->Resolved

Caption: Troubleshooting Decision Tree for Poor LC-MS/MS Data.

References

Validation & Comparative

A Comparative Analysis of the Antidepressant Potential of Flerobuterol and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel therapeutic avenues for depressive disorders has led to the investigation of compounds that modulate adrenergic systems. Within this context, β2-adrenergic receptor agonists have emerged as a class of molecules with potential antidepressant properties. This guide provides a comparative overview of two such agents: Flerobuterol and Salbutamol (also known as Albuterol). While direct comparative clinical trials on their antidepressant effects are not available in the current body of scientific literature, this document synthesizes findings from independent preclinical and clinical studies to offer insights into their respective mechanisms of action, and methodologies used for their evaluation.

Mechanism of Action: A Shared Pathway

Both Flerobuterol and Salbutamol exert their primary pharmacological effects by acting as agonists at β2-adrenergic receptors. The binding of these agonists to their G-protein coupled receptors initiates a signaling cascade that is believed to underpin their potential antidepressant effects. The generally accepted pathway involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF). It is this modulation of neurotrophic pathways that is hypothesized to contribute to the antidepressant effects of these compounds.

It has been proposed that the antidepressant benefits of Salbutamol are mediated through an increase in serotonergic system activity[1]. Similarly, Flerobuterol has been shown to exhibit antidepressant activity in animal models, with evidence suggesting it enhances serotonergic neurotransmission[2]. Subchronic administration of Salbutamol in rats has been shown to increase both serotonergic and noradrenergic activity in the brain[3].

Comparative Data Summary

Due to the absence of head-to-head studies, the following tables summarize key findings from separate preclinical and clinical investigations into the antidepressant effects of Flerobuterol and Salbutamol.

Parameter Flerobuterol Salbutamol Source
Drug Class β-adrenoceptor agonistβ2-adrenoceptor agonist[2][3]
Demonstrated Antidepressant Effect Yes (in animal models)Yes (in some clinical studies and animal models)[2][4]
Proposed Primary Mechanism Enhancement of serotonergic neurotransmissionEnhancement of serotonergic and noradrenergic activity[2][3]
Route of Administration in Studies Subcutaneous (osmotic minipump), IntravenousIntravenous, Subcutaneous[2][3][4]
Key Molecular Target β-adrenoceptorβ2-adrenoceptor[2][3]

Table 1: General Comparative Information

Study Type Flerobuterol Salbutamol Source
Preclinical (Animal Models) Electrophysiological studies in rats demonstrated enhanced serotonergic neurotransmission after sustained administration.Studies in rats showed increased brain serotonergic and noradrenergic activity after subchronic administration.[2][3]
Clinical (Human Studies) No published clinical trials for antidepressant effects found.An uncontrolled study in 49 patients with depressive illness suggested a rapid antidepressant action following intravenous administration.[4]

Table 2: Summary of Supporting Experimental Evidence

Experimental Protocols

Flerobuterol: Preclinical Electrophysiology Study
  • Objective: To assess the effect of Flerobuterol on the serotonergic system in the rat brain[2].

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Sustained administration of Flerobuterol (0.5 mg/kg/day) for 2 to 14 days via subcutaneously implanted osmotic minipumps. Acute administration was also tested via intravenous injection (up to 2 mg/kg)[2].

  • Methodology:

    • Anesthesia: Chloral hydrate (B1144303) anesthesia.

    • Electrophysiological Recordings: Single-unit extracellular recordings of dorsal raphe 5-HT neurons and dorsal hippocampus pyramidal neurons were performed using glass micropipettes.

    • Data Analysis: The firing rate of neurons was recorded and analyzed before and after Flerobuterol administration. The effects of 5-HT autoreceptor antagonists (e.g., spiperone) and electrical stimulation of the ascending 5-HT pathway were also assessed to probe synaptic 5-HT availability and receptor sensitivity[2].

Salbutamol: Preclinical Neurochemical Study
  • Objective: To investigate the effect of Salbutamol on brain serotonergic and noradrenergic activity in rats[3].

  • Animal Model: Male rats.

  • Drug Administration: Subchronic treatment with Salbutamol (5 mg/kg, SC, twice daily for 14 days)[3].

  • Methodology:

    • Assessment of Serotonin Synthesis: The in vivo rate of tryptophan hydroxylation was estimated by measuring the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) after inhibition of L-amino acid decarboxylase with NSD 1015[3].

    • Assessment of Noradrenaline Utilization: Noradrenaline turnover was estimated by measuring the disappearance of noradrenaline after inhibition of tyrosine hydroxylase with α-methyltyrosine methyl ester (H 44/68)[3].

    • Tissue Analysis: Brain regions (limbic forebrain, corpus striatum, cerebral cortex) were dissected, and concentrations of neurotransmitters and their metabolites were determined using spectrofluorometric methods[3].

Salbutamol: Clinical Study
  • Objective: To evaluate the antidepressant effect of intravenously administered Salbutamol in patients with depressive illness[4].

  • Study Population: 49 patients diagnosed with depressive illness[4].

  • Study Design: Uncontrolled, open-label study[4].

  • Drug Administration: Intravenous administration of Salbutamol[4].

  • Outcome Measures: The primary outcome was the change in depressive symptoms, as assessed by clinical observation. The rapidity of onset of the antidepressant effect was also noted[4].

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated.

G cluster_drug β2-Adrenergic Agonist cluster_receptor Cellular Response cluster_effect Neurobiological Effect Flerobuterol Flerobuterol Beta2_AR β2-Adrenergic Receptor Flerobuterol->Beta2_AR binds to & activates Salbutamol Salbutamol Salbutamol->Beta2_AR binds to & activates AC Adenylyl Cyclase Beta2_AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF Gene Transcription CREB->BDNF promotes Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Antidepressant_Effect Antidepressant Effect Neurogenesis->Antidepressant_Effect

Caption: Proposed signaling pathway for the antidepressant effects of Flerobuterol and Salbutamol.

G cluster_protocol Preclinical Evaluation Workflow Animal_Model Select Animal Model (e.g., Rats) Drug_Admin Administer Flerobuterol or Salbutamol (e.g., SC, IV) Animal_Model->Drug_Admin Neurochemical Neurochemical Analysis (e.g., 5-HT, NA levels) Drug_Admin->Neurochemical Electrophysiology Electrophysiological Recording (e.g., Neuronal Firing Rate) Drug_Admin->Electrophysiology Data_Analysis Analyze Data for Changes in Neurotransmission Neurochemical->Data_Analysis Electrophysiology->Data_Analysis

Caption: Generalized experimental workflow for preclinical assessment of antidepressant effects.

Conclusion

Both Flerobuterol and Salbutamol, as β2-adrenergic receptor agonists, show promise as potential modulators of mood, likely through their influence on central serotonergic and noradrenergic pathways. The existing evidence, primarily from preclinical models for Flerobuterol and a combination of preclinical and preliminary clinical data for Salbutamol, suggests a common mechanistic underpinning related to the enhancement of monoamine neurotransmission and downstream neurotrophic signaling.

References

A Comparative Analysis of the Mechanisms of Action: Flerobuterol Hydrochloride vs. Clenbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the molecular mechanisms of pharmacologically active compounds is paramount. This guide provides a detailed comparison of the mechanisms of action of two beta-adrenoceptor agonists, Flerobuterol hydrochloride and Clenbuterol, with a focus on their receptor interactions and downstream signaling pathways, supported by available experimental data.

This compound and Clenbuterol are both classified as beta-adrenoceptor agonists, a class of drugs that mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. While both compounds are known to exert their effects through the beta-adrenergic signaling cascade, subtle differences in their receptor affinity, selectivity, and downstream modulation can lead to distinct pharmacological profiles.

Primary Mechanism of Action: Beta-Adrenergic Receptor Agonism

The principal mechanism of action for both Flerobuterol and Clenbuterol involves their interaction with beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, these receptors activate intracellular signaling pathways, primarily through the Gαs subunit of the associated G protein. This activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, culminating in a cellular response.

Clenbuterol is a well-characterized and potent β2-adrenergic receptor agonist. This selectivity for the β2 subtype, which is predominantly expressed in smooth muscle tissues such as those in the bronchioles, is the basis for its use as a bronchodilator in the treatment of asthma in some countries.

This compound is also identified as a beta-adrenoceptor agonist, with evidence suggesting it acts as a preferential β2-adrenoceptor agonist. Beyond its interaction with the adrenergic system, research has indicated that Flerobuterol may also enhance serotonergic neurotransmission, suggesting a more complex pharmacological profile that could contribute to its observed antidepressant-like effects in animal models.

Comparative Quantitative Analysis

A direct comparison of the quantitative pharmacological parameters of Flerobuterol and Clenbuterol is essential for a precise understanding of their mechanistic differences. The following table summarizes the available data on their receptor binding affinity and functional potency.

ParameterThis compoundClenbuterolReference Tissue/System
Receptor Binding Affinity (Kd)
β1-adrenoceptorData not available38 nMRat atria
β2-adrenoceptorData not available6.3 nMRat jugular vein
Functional Potency (EC50)
Tracheal RelaxationData not available43.8 nMGuinea-pig trachea
Atrial StimulationData not available15.2 nMGuinea-pig atrium

Kd (dissociation constant) is a measure of binding affinity; a lower value indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency; a lower value indicates higher potency.

Signaling Pathway Diagrams

To visualize the molecular cascades initiated by these compounds, the following diagrams illustrate the canonical β2-adrenergic signaling pathway and a typical experimental workflow for its investigation.

G Canonical β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Flerobuterol or Clenbuterol Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds to G_Protein Gs Protein (α, β, γ) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates substrates leading to G Experimental Workflow: Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Membrane Preparation (Expressing β-ARs) Incubation Incubation of Membranes, Radioligand, and Test Compound Tissue_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]dihydroalprenolol) Radioligand->Incubation Test_Compound Test Compound (Flerobuterol or Clenbuterol) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., Scintillation Counting) Separation->Quantification Binding_Curve Generation of Competition Binding Curve Quantification->Binding_Curve Ki_Calculation Calculation of Ki (Binding Affinity) Binding_Curve->Ki_Calculation

Cross-Reactivity of Clenbuterol Antibodies with Flerobuterol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential cross-reactivity of Clenbuterol antibodies with Flerobuterol hydrochloride. Due to the structural similarity between these two β2-adrenergic agonist compounds, understanding the potential for antibody cross-reactivity is critical for the accurate and specific detection of Clenbuterol in various analytical assays. This document outlines the structural basis for potential cross-reactivity, provides a detailed experimental protocol for its determination, and presents available cross-reactivity data for other related compounds to serve as a reference.

Structural Comparison: Clenbuterol vs. Flerobuterol

The likelihood of an antibody cross-reacting with a non-target compound is largely dependent on the structural similarity between the target antigen (in this case, Clenbuterol) and the other compound (Flerobuterol)[1]. Both Clenbuterol and Flerobuterol belong to the phenylethanolamine group and share a common core structure.

Clenbuterol is chemically known as 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol[2][3]. Its structure is characterized by a dichlorinated aniline (B41778) ring.

Below is a visual comparison of the chemical structures.

G cluster_clenbuterol Clenbuterol Structure cluster_flerobuterol Flerobuterol Structure clenbuterol flerobuterol

Caption: Chemical structures of Clenbuterol and Flerobuterol.

Quantitative Data on Cross-Reactivity

While specific data for this compound is not available, the following table summarizes the cross-reactivity of Clenbuterol antibodies with other structurally related β-agonists, as determined by competitive enzyme-linked immunosorbent assay (ELISA). This data is provided for reference and highlights the variable cross-reactivity observed with compounds sharing a similar chemical backbone.

CompoundCross-Reactivity (%) with Anti-Clenbuterol Antibody
Clenbuterol100
Brombuterol107
Mapenterol107
Cimbuterol86.9
Tulobuterol80
Salbutamol60.6
Mabuterol56.3
Terbutaline33.1
Bambuterol18
Fenoterol10.6
Ractopamine<1
Zilpaterol<1

Note: Data sourced from a representative β-agonist ELISA kit insert[6]. The cross-reactivity is calculated as (IC50 of Clenbuterol / IC50 of competing compound) x 100.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to determine the cross-reactivity of an antibody with different compounds[7][8]. The principle of this assay is the competition between the target analyte (Clenbuterol) and the potential cross-reactant (this compound) for a limited number of antibody binding sites.

Materials:
  • Microtiter plate pre-coated with anti-Clenbuterol antibodies.

  • Clenbuterol standard solutions of known concentrations.

  • This compound solutions of known concentrations.

  • Clenbuterol-Horseradish Peroxidase (HRP) conjugate.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2M H2SO4).

  • Microplate reader.

Procedure:
  • Preparation of Standards and Samples: Prepare a series of dilutions for both the Clenbuterol standard and the this compound to create standard curves.

  • Competitive Reaction:

    • Add a fixed volume of the Clenbuterol-HRP conjugate to each well of the antibody-coated microtiter plate.

    • Add an equal volume of either the Clenbuterol standard, this compound solution, or the sample to the respective wells.

    • Incubate the plate to allow for the competitive binding to occur. During this step, free Clenbuterol and Flerobuterol in the solutions will compete with the Clenbuterol-HRP conjugate for binding to the immobilized antibodies.

  • Washing: After incubation, wash the plate multiple times with the Wash Buffer to remove any unbound reagents.

  • Substrate Addition: Add the TMB Substrate Solution to each well. The HRP enzyme on the bound conjugate will catalyze a color change.

  • Incubation and Stopping Reaction: Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of Clenbuterol or Flerobuterol in the sample. Stop the reaction by adding the Stop Solution, which will change the color from blue to yellow.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve for Clenbuterol by plotting the absorbance against the logarithm of the Clenbuterol concentration.

    • Determine the IC50 value for Clenbuterol (the concentration that causes 50% inhibition of the maximum signal).

    • Similarly, construct a standard curve for this compound and determine its IC50 value.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Clenbuterol / IC50 of this compound) x 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare Clenbuterol and Flerobuterol Standards C Add Standards/Samples and Clenbuterol-HRP to Antibody-Coated Plate A->C B Prepare Clenbuterol-HRP Conjugate B->C D Incubate for Competitive Binding C->D E Wash Plate D->E F Add TMB Substrate E->F G Incubate for Color Development F->G H Add Stop Solution G->H I Measure Absorbance at 450 nm H->I J Calculate IC50 for Clenbuterol and Flerobuterol I->J K Calculate % Cross-Reactivity J->K

Caption: Workflow for Determining Antibody Cross-Reactivity using Competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of Clenbuterol antibodies with this compound is currently lacking, the significant structural similarities between the two molecules suggest a moderate to high probability of cross-reactivity. Researchers developing immunoassays for Clenbuterol should empirically test for cross-reactivity with Flerobuterol and other structurally related β-agonists to ensure the specificity and accuracy of their assays. The provided competitive ELISA protocol offers a robust framework for conducting such validation studies.

References

Flerobuterol Hydrochloride: A Comparative Analysis of Efficacy Against Established Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol hydrochloride is a beta-adrenoceptor agonist that has demonstrated antidepressant-like activity in preclinical animal models. Its mechanism of action, centered on the enhancement of serotonergic neurotransmission, positions it as a compound of interest in the landscape of antidepressant research. This guide provides a comparative analysis of this compound's potential efficacy by examining its mechanism of action alongside those of well-established antidepressant classes: Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). Due to the absence of direct comparative clinical or preclinical efficacy studies between Flerobuterol and other antidepressants, this guide will focus on a mechanistic comparison and a review of the available, albeit limited, efficacy data for the broader class of beta-adrenergic agonists in the context of depression.

Mechanism of Action: A Comparative Overview

The therapeutic effects of antidepressants are largely attributed to their ability to modulate the neurotransmission of key monoamines in the brain, including serotonin, norepinephrine (B1679862), and dopamine. This compound operates through a distinct pathway compared to traditional antidepressants.

This compound: As a beta-adrenoceptor agonist, Flerobuterol stimulates beta-adrenergic receptors. This action is believed to enhance serotonergic neurotransmission[1]. The proposed downstream effects involve the modulation of serotonin (5-HT) release and receptor sensitivity, which are critical in regulating mood and emotional states[1]. Other beta-2 adrenergic agonists, such as clenbuterol (B1669167) and salbutamol (B1663637), are also thought to exert their effects through the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP). This signaling cascade can influence various cellular processes, including gene expression and neuronal function.

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine, sertraline, and escitalopram, function by selectively blocking the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Tricyclic Antidepressants (TCAs): TCAs, like amitriptyline (B1667244) and imipramine, have a broader mechanism of action. They inhibit the reuptake of both serotonin and norepinephrine, and also act on other receptors, including cholinergic and histamine (B1213489) receptors, which contributes to their side-effect profile.

The following table provides a summary of the primary mechanisms of action for these antidepressant classes.

Antidepressant ClassPrimary Mechanism of ActionKey Molecular Targets
This compound Beta-adrenoceptor agonism, leading to enhanced serotonergic neurotransmission[1].Beta-adrenergic receptors
SSRIs Selective inhibition of serotonin reuptake.Serotonin transporter (SERT)
TCAs Inhibition of both serotonin and norepinephrine reuptake.Serotonin transporter (SERT), Norepinephrine transporter (NET)

Signaling Pathway of this compound

The proposed signaling pathway for Flerobuterol, as a beta-adrenergic agonist, involves the activation of a G-protein coupled receptor, leading to downstream effects that are thought to underlie its antidepressant-like activity.

Flerobuterol_Signaling_Pathway Flerobuterol Flerobuterol Hydrochloride BetaReceptor Beta-Adrenergic Receptor Flerobuterol->BetaReceptor GProtein G-Protein BetaReceptor->GProtein AC Adenylate Cyclase GProtein->AC cAMP cAMP AC->cAMP (ATP to cAMP) PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (Transcription Factor) PKA->CREB GeneExpression Altered Gene Expression CREB->GeneExpression SerotonergicNeuron Serotonergic Neuron GeneExpression->SerotonergicNeuron SerotoninRelease Enhanced Serotonin Release SerotonergicNeuron->SerotoninRelease AntidepressantEffect Antidepressant-like Effects SerotoninRelease->AntidepressantEffect

Caption: Proposed signaling pathway of this compound.

Comparative Efficacy: An Indirect Assessment

Direct, head-to-head clinical trials comparing the efficacy of this compound with SSRIs or TCAs are not available. The antidepressant potential of Flerobuterol is primarily supported by preclinical evidence demonstrating its activity in animal models of depression[1]. To provide a framework for comparison, this section will review the efficacy of other beta-adrenergic agonists and the established efficacy of SSRIs and TCAs.

Efficacy of Beta-Adrenergic Agonists in Depression

The investigation of beta-adrenergic agonists as potential antidepressants has yielded mixed results.

  • Salbutamol (Albuterol): Some studies have suggested a rapid antidepressant action of salbutamol in patients with depressive illness[2]. A controlled study comparing intravenous salbutamol to the TCA clomipramine (B1669221) found that both treatments were effective, with salbutamol showing a more rapid onset of action[3]. However, other studies in psychiatrically normal individuals did not find mood-elevating properties[4].

  • Clenbuterol: Preclinical studies have shown that clenbuterol can produce antidepressant-like effects in animal models[5][6][7]. However, a small clinical trial in patients with major depression found limited therapeutic efficacy and notable side effects such as tremor, agitation, and restlessness[8].

The evidence for the antidepressant effects of beta-agonists is not as robust or consistent as that for established antidepressants. The role of beta-adrenergic receptors in depression is complex, with studies suggesting involvement of different receptor subtypes in the pathophysiology and treatment of the disorder[1][9][10][11][12].

Established Efficacy of SSRIs and TCAs

SSRIs and TCAs are established first- and second-line treatments for major depressive disorder. Their efficacy has been demonstrated in numerous clinical trials.

Antidepressant ClassTypical Onset of ActionRemission Rates (Approximate)Key Considerations
SSRIs 2-4 weeks30-40% in initial treatmentGenerally better tolerated than TCAs.
TCAs 2-4 weeks30-40% in initial treatmentEfficacy comparable to SSRIs, but with a less favorable side-effect profile.
This compound Not establishedNot establishedPreclinical evidence of antidepressant activity; clinical efficacy and safety in depression are unknown.

Note: Remission rates can vary significantly based on the patient population, study design, and specific drug used. The data presented are general estimates for initial monotherapy.

Experimental Protocols in Antidepressant Research

The evaluation of antidepressant efficacy in preclinical studies typically involves a battery of behavioral tests in animal models. While specific protocols for Flerobuterol are not detailed in the available literature, the following are standard models used to assess antidepressant-like activity.

Forced Swim Test (FST)
  • Principle: This test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.

  • General Procedure:

    • Rodents (rats or mice) are individually placed in a transparent cylinder filled with water.

    • A pre-test session is often conducted 24 hours before the test session.

    • During the test session, the animal's behavior is recorded for a set period (e.g., 5-6 minutes).

    • The duration of immobility, swimming, and climbing are scored by a trained observer or using automated software.

  • Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Learned Helplessness Model
  • Principle: This model exposes animals to uncontrollable and inescapable stress. Subsequently, when placed in a situation where escape is possible, these animals often fail to learn the escape response, a behavior analogous to the helplessness seen in depression. Chronic antidepressant treatment can reverse this learned helplessness.

  • General Procedure:

    • Induction Phase: Animals are exposed to a series of inescapable aversive stimuli (e.g., foot shocks).

    • Testing Phase: 24-48 hours later, the animals are placed in a shuttle box where they can escape an aversive stimulus by moving to another compartment.

    • The number of failures to escape and the latency to escape are measured.

  • Interpretation: A reduction in the number of escape failures and a shorter escape latency after drug treatment suggest an antidepressant-like effect.

The following diagram illustrates a typical workflow for preclinical antidepressant screening.

Preclinical_Antidepressant_Screening cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Screening cluster_2 Mechanism of Action Studies cluster_3 Safety and Toxicology ReceptorBinding Receptor Binding Assays (e.g., for beta-adrenoceptors) FST Forced Swim Test (FST) ReceptorBinding->FST NeurotransmitterUptake Neurotransmitter Uptake Assays NeurotransmitterUptake->FST Microdialysis In Vivo Microdialysis (Neurotransmitter levels) FST->Microdialysis TST Tail Suspension Test (TST) LH Learned Helplessness Model LH->Microdialysis Tox Toxicology Studies Microdialysis->Tox Electrophysiology Electrophysiology (Neuronal firing rates) Electrophysiology->Tox

Caption: A generalized workflow for preclinical antidepressant drug discovery.

Conclusion

This compound represents a departure from conventional antidepressant mechanisms through its action as a beta-adrenoceptor agonist. While preclinical evidence suggests potential antidepressant-like effects, a significant gap in the literature exists regarding its clinical efficacy and direct comparison to established treatments like SSRIs and TCAs. The conflicting results from studies on other beta-agonists highlight the complexity of this pharmacological class in the context of depression.

For drug development professionals, this compound may warrant further investigation to elucidate its precise mechanism of action and to obtain quantitative efficacy data from well-controlled preclinical and, eventually, clinical studies. Future research should aim to directly compare Flerobuterol with standard antidepressants to ascertain its relative therapeutic potential and safety profile. Until such data becomes available, its efficacy in comparison to known antidepressants remains speculative.

References

Assessing the Specificity of Flerobuterol Hydrochloride for Beta-Adrenoceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Beta-Adrenoceptor Agonists

To contextualize the potential specificity of Flerobuterol hydrochloride, it is essential to examine the binding affinities and functional potencies of other known β-agonists. The following tables summarize reported values for Isoproterenol, Salbutamol, and Clenbuterol (B1669167). It is important to note that these values can vary between studies due to different experimental conditions, cell types, and assay formats.

Table 1: Binding Affinities (Ki) of Beta-Adrenoceptor Agonists

Compoundβ1-Adrenoceptor (Ki, nM)β2-Adrenoceptor (Ki, nM)β3-Adrenoceptor (Ki, nM)
This compound Data not availableData not availableData not available
Isoproterenol 220[1]460[1]1600[1]
Salbutamol Data not availableData not availableData not available
Clenbuterol 38[2]6.3[2]Data not available

Table 2: Functional Potencies (EC50) of Beta-Adrenoceptor Agonists (cAMP Accumulation)

Compoundβ1-Adrenoceptor (EC50, nM)β2-Adrenoceptor (EC50, nM)β3-Adrenoceptor (EC50, nM)
This compound Data not availableData not availableData not available
Isoproterenol Data not available80 (in human airway smooth muscle cells)[3]Data not available
Salbutamol Data not available600 (in human airway smooth muscle cells)[3]Data not available
Clenbuterol Data not availableData not availableData not available

Experimental Protocols for Assessing Beta-Adrenoceptor Specificity

The determination of a compound's specificity for β-adrenoceptor subtypes relies on standardized and reproducible experimental protocols. The two primary assays used are radioligand binding assays to measure binding affinity and functional assays, such as cAMP accumulation assays, to determine functional potency.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1, β2, and β3-adrenoceptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenoceptors.

  • Radioligand (e.g., [³H]-CGP 12177, a non-selective β-AR antagonist).

  • This compound and comparator compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or comparators).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger downstream of β-adrenoceptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating β1, β2, and β3-adrenoceptors.

Materials:

  • Whole cells stably expressing human β1, β2, or β3-adrenoceptors.

  • This compound and comparator compounds.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

  • Compound Addition: Varying concentrations of the test compound (this compound or comparators) are added to the cells.

  • Stimulation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological processes involved, the following diagrams are provided.

G_protein_signaling_pathway cluster_membrane Cell Membrane Receptor β-Adrenoceptor G_protein G Protein (Gs) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Flerobuterol) Agonist->Receptor Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: Beta-adrenoceptor signaling pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay b1 Prepare cell membranes expressing β-AR subtypes b2 Incubate membranes with radioligand and Flerobuterol b1->b2 b3 Separate bound and unbound radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki values b4->b5 f1 Seed cells expressing β-AR subtypes f2 Stimulate cells with Flerobuterol f1->f2 f3 Lyse cells and measure cAMP levels f2->f3 f4 Determine EC50 and Emax f3->f4

Caption: Experimental workflow for assessing specificity.

Conclusion

A thorough assessment of this compound's specificity for β-adrenoceptor subtypes requires rigorous experimental evaluation using binding and functional assays. While direct comparative data for this compound is currently lacking in the reviewed literature, the provided data for established β-agonists and the detailed experimental protocols offer a clear roadmap for researchers to conduct such an evaluation. The generation of these critical data points will be invaluable for a comprehensive understanding of this compound's pharmacological profile and its potential as a selective β2-adrenoceptor agonist.

References

Safety Operating Guide

Proper Disposal Procedures for Flerobuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Note: Based on available Safety Data Sheets (SDS), "Flerobuterol hydrochloride" is likely a synonym or a closely related compound to Clenbuterol hydrochloride (CAS Number: 21898-19-1). The following disposal procedures are based on the hazardous properties of Clenbuterol hydrochloride and are intended to provide essential safety and logistical information for its handling and disposal in a laboratory setting.

This compound is classified as a toxic solid that is harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure[1][2]. Due to its hazardous nature and potential environmental impact, it is imperative that this compound is not disposed of through standard waste streams like trash or sanitary sewers[1]. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[3][4].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the collection and disposal of this compound waste in a research environment.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents[5][6].

  • Waste Collection and Containment:

    • Solid Waste: Collect pure this compound and contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, robust, and sealable hazardous waste container. The container must be chemically compatible with the compound[6].

    • Liquid Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with organic solvent waste unless specifically permitted by your institution's EHS guidelines[5].

    • Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps[5].

    • All waste containers must be kept securely closed except when adding waste[6][7]. Do not overfill containers; leave at least one inch of headspace to allow for expansion[6].

  • Labeling Hazardous Waste:

    • As soon as waste is first added to the container, label it with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[7][8].

    • The label must include the following information[8]:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound" or "Clenbuterol hydrochloride". For mixtures, list all components and their approximate percentages.

      • The specific hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard)[1][2].

      • The date of waste generation (accumulation start date).

      • The location of origin (building, room number).

      • The name and contact information of the Principal Investigator.

  • Storage of Waste:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks[7].

  • Disposal of Empty Containers:

    • A container that has held this compound is considered hazardous waste.

    • To decontaminate an empty container, it must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue)[5][7].

    • The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste[5][7].

    • After triple-rinsing, the original manufacturer's label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste (e.g., regular trash or glass recycling, depending on institutional policy)[7].

  • Arranging for Final Disposal:

    • Once the waste container is full or you are ready to have it removed, complete a hazardous waste pickup request form as required by your institution's EHS department[8].

    • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste from your designated SAA[7].

Hazard and Disposal Data Summary

The following table summarizes key data for Flerobuterol (Clenbuterol) hydrochloride relevant to its safe disposal.

PropertyValueSource
Chemical Formula C₁₂H₁₈Cl₂N₂O • HCl[1][2]
Molecular Weight 313.7 g/mol [1][2]
Physical State Solid[1]
GHS Hazard Class Acute Toxicity, Oral (Category 3) Acute Toxicity, Inhalation (Category 3) Specific Target Organ Toxicity, Repeated Exposure (Category 1) Reproductive Toxicity (Category 2)[1][2][9]
Hazard Statements H301: Toxic if swallowed H331: Toxic if inhaled H372: Causes damage to organs through prolonged or repeated exposure H361: Suspected of damaging fertility or the unborn child[1][2][3]
Signal Word Danger[1][2]
Oral LD50 (Rat) 159 mg/kg[1][2][3]
Environmental Hazard Water hazard class 2 (hazardous for water). Do not allow to reach ground water, water course, or sewage system.[1]
UN Number UN2811[9]
Proper Shipping Name Toxic solid, organic, n.o.s. (Clenbuterol hydrochloride)[9]
Disposal Recommendation Must not be disposed of with household garbage. Disposal must be made according to official regulations.[1]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Flerobuterol_Disposal_Workflow cluster_generation Waste Generation & Identification cluster_containment Collection & Containment cluster_final_disposal Storage & Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) waste_type->sharps Sharps empty Empty Container waste_type->empty Container solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Chemical Sharps Container sharps->sharps_container triple_rinse Triple-Rinse Container empty->triple_rinse saa Store in Secondary Containment in Satellite Accumulation Area solid_container->saa liquid_container->saa sharps_container->saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate trash Dispose of Defaced Container in Regular Trash triple_rinse->trash collect_rinsate->liquid_container pickup Request Waste Pickup from EHS saa->pickup

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of Flerobuterol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Essential Safety and Operational Protocols

Flerobuterol hydrochloride is a chemical compound requiring careful handling due to its potential toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of laboratory personnel. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following personal protective equipment (PPE) must be worn to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or butyl rubber glovesPowder-free, long-cuffedProvides a barrier against skin contact. Double gloving is recommended. Change gloves frequently, especially if contact is suspected.
Body Protection Laboratory coatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorN95 or higher, depending on the scale of work and potential for aerosolizationPrevents inhalation of the powdered compound. Use in a well-ventilated area or a chemical fume hood is also required.

Operational Plan: Safe Handling Workflow

A systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram outlines the key steps and decision points.

G Workflow for Handling this compound A Receiving and Unpacking - Inspect for damage - Verify label B Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store locked up A->B C Preparation for Use - Work in a chemical fume hood - Wear full PPE B->C D Weighing - Use an analytical balance within the fume hood - Handle with care to avoid creating dust C->D I Spill Response - Evacuate area - Follow established spill cleanup protocol C->I E Solution Preparation - Add powder to solvent slowly - Ensure complete dissolution D->E D->I F Experimental Use - Follow specific experimental protocol - Maintain containment E->F E->I G Decontamination - Clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) - Dispose of cleaning materials as hazardous waste F->G F->I H Waste Disposal - Segregate waste streams - Follow institutional and regulatory guidelines G->H

Caption: Logical workflow for the safe handling of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₈Cl₂N₂O · HCl
Molecular Weight 313.65 g/mol
Appearance Off-white solid
Melting Point 168 - 175 °C
Solubility Soluble in water

Toxicological Data

TestRouteSpeciesValue
LD50OralRat159 mg/kg[1]
LD50IntraperitonealRat67 mg/kg[1]
LD50SubcutaneousRat148 mg/kg[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate glassware (e.g., beaker, volumetric flask)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • Don Full PPE: Before beginning, ensure you are wearing the appropriate personal protective equipment as outlined in the PPE section.

  • Work in a Fume Hood: Perform all steps involving the powdered compound inside a certified chemical fume hood to minimize inhalation risk.

  • Tare the Weigh Boat: Place a clean, empty weigh boat on the analytical balance and tare the balance to zero.

  • Weigh the Compound: Carefully weigh the desired amount of this compound. For a 10 mM solution in 10 mL of solvent, you would weigh 31.37 mg.

  • Transfer to Beaker: Gently transfer the weighed powder into a beaker containing a magnetic stir bar.

  • Add Solvent: Add a portion of the sterile, deionized water to the beaker (e.g., 8 mL for a final volume of 10 mL).

  • Dissolve the Compound: Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved.

  • Transfer to Volumetric Flask: Carefully transfer the solution to a 10 mL volumetric flask.

  • Bring to Final Volume: Rinse the beaker with a small amount of the solvent and add the rinse to the volumetric flask. Add solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix Thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Sterile Filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. Store the aliquots at -20°C or as recommended by the manufacturer.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, labeled hazardous liquid waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste.

Disposal Procedure:

  • Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.

  • Label Waste Containers: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.

  • Spill Cleanup: In the event of a spill, follow your laboratory's established spill cleanup protocol. All materials used for spill cleanup must be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.